Balanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
| Record name | (-)-Balanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Balanol's Mechanism of Action on Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Balanol, a potent natural product inhibitor of Protein Kinase C (PKC). This compound, a fungal metabolite, exhibits significant potential in modulating cellular signaling pathways, making it a subject of considerable interest in drug discovery and development. This document provides a comprehensive overview of its inhibitory action, quantitative data on its potency against various PKC isozymes, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and other serine/threonine kinases.[1] Its mechanism of action involves binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the multitude of cellular processes regulated by PKC, including cell proliferation, differentiation, and apoptosis. While a powerful inhibitor, this compound displays limited selectivity among the different PKC isozymes, a characteristic that has spurred the development of more specific analogs. Recent research has also identified this compound as a potential inhibitor of p21-activated kinase 1 (PAK1), leading to apoptosis and cytoprotective autophagy in colorectal cancer cells, highlighting its therapeutic potential.[2]
Mechanism of Action: ATP-Competitive Inhibition
This compound's primary mechanism of action is its competitive inhibition of PKC with respect to ATP.[1] The structure of this compound mimics that of ATP, allowing it to bind with high affinity to the ATP-binding pocket in the catalytic domain of the kinase. This binding event physically occludes ATP from accessing the active site, thus preventing the transfer of the γ-phosphate to the serine or threonine residues of PKC's substrate proteins. The inhibition of PKC by this compound can be overcome by high concentrations of ATP, a hallmark of competitive inhibition.[3] Molecular modeling studies have further substantiated that this compound functions as an ATP structural analog.[3]
Quantitative Inhibition Data
This compound has been demonstrated to inhibit a range of PKC isozymes with high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human PKC isozymes.
| PKC Isozyme | IC50 (nM) |
| α (alpha) | 4 |
| βI (beta I) | 5 |
| βII (beta II) | 5 |
| γ (gamma) | 4 |
| δ (delta) | 6 |
| ε (epsilon) | 9 |
| η (eta) | 4 |
| ζ (zeta) | 150 |
Data sourced from a study on acyclic this compound analogs, which reported the IC50 values for the parent compound this compound.[4]
Experimental Protocols
The determination of this compound's inhibitory effect on PKC activity is typically performed using in vitro kinase assays. Both radiolabeled and non-radioactive methods are employed.
In Vitro PKC Kinase Assay (Radiolabeled)
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate.
Materials:
-
Purified, active PKC isozyme
-
This compound (or other inhibitors) at various concentrations
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate, and the purified PKC enzyme.
-
Add this compound at a range of concentrations to the reaction mixtures. A control with no inhibitor should also be prepared.
-
Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Non-Radioactive In Vitro PKC Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified, active PKC isozyme
-
This compound (or other inhibitors) at various concentrations
-
PKC substrate peptide
-
ATP (non-radiolabeled)
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction as described in the radiolabeled assay protocol, but using non-radiolabeled ATP.
-
Add this compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding ATP and incubate for the desired time at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Logical Relationships
This compound's inhibition of PKC has significant implications for various cellular signaling pathways. Below are diagrams illustrating the general PKC activation pathway and a specific pathway implicated in this compound's anti-cancer effects.
Caption: General Protein Kinase C (PKC) Activation Pathway and Point of this compound Inhibition.
Caption: Proposed Pathway of this compound-Induced Apoptosis and Autophagy in Colorectal Cancer Cells via PAK1 Inhibition.
Conclusion
This compound stands out as a formidable inhibitor of Protein Kinase C, operating through a well-defined ATP-competitive mechanism. Its potent, albeit non-selective, inhibition of various PKC isozymes underscores its utility as a powerful tool for dissecting PKC-mediated signaling pathways. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and its analogs. Furthermore, the emerging understanding of its effects on other kinases, such as PAK1, opens new avenues for its potential therapeutic application, particularly in oncology. Future research focused on developing more isozyme-selective this compound derivatives will be crucial in translating the potential of this natural product into targeted therapeutic strategies.
References
- 1. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Staurosporine: A Fungal Metabolite with Potent Protein Kinase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Staurosporine, a natural product originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1][2][3] Its ability to bind to the ATP-binding site of a wide array of kinases has made it an invaluable tool in cell biology research to probe the roles of these enzymes in various signaling pathways.[4] This technical guide provides an in-depth overview of staurosporine's mechanism of action, its inhibitory profile against a panel of protein kinases, detailed experimental protocols for its use, and a discussion of its impact on key cellular processes such as apoptosis and the cell cycle.
Introduction
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Staurosporine, an indolocarbazole alkaloid, was one of the first potent protein kinase inhibitors to be discovered.[5] While its lack of selectivity has limited its therapeutic applications, it remains a cornerstone of basic research for understanding kinase function and for the development of more specific inhibitors.[6][7]
Mechanism of Action
Staurosporine exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[2][7] The planar indolocarbazole ring of staurosporine mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket. The lactam group of staurosporine forms hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding.[4] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the protein substrate, thereby blocking the kinase's catalytic activity.
Quantitative Inhibitory Profile
Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases. The following table summarizes its half-maximal inhibitory concentrations (IC50) against a selection of key kinases.
| Kinase Family | Kinase | IC50 (nM) |
| AGC Kinases | Protein Kinase C (PKC) | 0.7 - 2.7[1][8] |
| Protein Kinase A (PKA) | 7 - 15[1][8] | |
| Protein Kinase G (PKG) | 18[8] | |
| CaM Kinase II | 20[1][3][8] | |
| Tyrosine Kinases | p60v-src | 6[3] |
| c-Fgr | 2[8] | |
| Lyn | 20[8] | |
| Syk | 16[8] | |
| Other Ser/Thr Kinases | Myosin Light Chain Kinase (MLCK) | 21[1][8] |
| S6 Kinase | 5[8] | |
| cdc2 | 9[8] | |
| Phosphorylase Kinase | 3[8] |
Key Cellular Effects
Induction of Apoptosis
Staurosporine is a well-established and widely used agent for inducing apoptosis, or programmed cell death, in a variety of cell types.[6][9][10] Its ability to broadly inhibit protein kinases disrupts the delicate balance of signaling pathways that control cell survival and death.
The signaling pathway for staurosporine-induced apoptosis is multifaceted and can involve both intrinsic and extrinsic pathways. A simplified representation of the intrinsic pathway is depicted below.
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, staurosporine can cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[11][12] This effect is attributed to its inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[12]
The diagram below illustrates the logical relationship of staurosporine's effect on the cell cycle.
Caption: Staurosporine-induced cell cycle arrest.
Experimental Protocols
Protein Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the inhibitory activity of staurosporine against a specific protein kinase using a radiometric assay.
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
Staurosporine solution (in DMSO)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT)[13]
-
Kinase reaction termination solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
The workflow for a typical kinase inhibition assay is outlined below.
Caption: General workflow for a radiometric protein kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of staurosporine in assay buffer.
-
In a microcentrifuge tube, add the assay buffer, the purified kinase, and the staurosporine dilution (or DMSO for the control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the termination solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each staurosporine concentration and determine the IC50 value.
Induction of Apoptosis in Cell Culture
This protocol provides a general method for inducing apoptosis in mammalian cells using staurosporine.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Staurosporine stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a culture plate at an appropriate density and allow them to adhere overnight.
-
Prepare a working solution of staurosporine in complete cell culture medium at the desired final concentration (typically 0.2 - 1 µM).[1][14]
-
Remove the existing medium from the cells and replace it with the staurosporine-containing medium.
-
Incubate the cells for a time period known to induce apoptosis in the specific cell line (typically 3-24 hours).[9][10][14]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis markers according to the manufacturer's protocol of the apoptosis detection kit.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Derivatives and Clinical Relevance
The broad-spectrum activity of staurosporine has led to the development of more selective derivatives with therapeutic potential. One notable derivative is 7-hydroxystaurosporine (UCN-01), which has been investigated in clinical trials for the treatment of various cancers.[15][16][17] UCN-01 exhibits a different kinase inhibition profile compared to staurosporine and has shown some selectivity for kinases such as PDK1.[18] However, its clinical development has been challenging due to complex pharmacokinetics.[17]
Conclusion
Staurosporine remains an indispensable research tool for dissecting the intricate roles of protein kinases in cellular physiology and pathology. Its potent, albeit non-selective, inhibitory activity provides a powerful means to modulate kinase-dependent signaling pathways. The extensive body of knowledge surrounding staurosporine, including its inhibitory profile and its effects on cellular processes, continues to inform the development of next-generation kinase inhibitors with improved selectivity and therapeutic potential. This guide provides a comprehensive technical overview to aid researchers in the effective use of this seminal fungal metabolite.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. 7-Hydroxystaurosporine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 18. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Balanol: An In-depth Technical Guide to its ATP-Competitive Inhibition of PKA and PKC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product isolated from the fungus Verticillium balanoides, has emerged as a potent inhibitor of two crucial families of serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3] These kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action as an ATP-competitive inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and inhibitory mechanisms.
Quantitative Inhibition Data
This compound exhibits potent inhibition of both PKA and various PKC isozymes, with Ki values in the low nanomolar range. The following table summarizes the inhibitory potency of this compound against these kinases.
| Kinase Target | Inhibition Constant (Ki) in nM |
| Protein Kinase A (PKA) | 4.0 |
| Protein Kinase C (PKC) α | 4.2 |
| Protein Kinase C (PKC) βI | 5.0 |
| Protein Kin-ase C (PKC) βII | 5.0 |
| Protein Kinase C (PKC) γ | 3.6 |
| Protein Kinase C (PKC) δ | 5.8 |
| Protein Kinase C (PKC) ε | 5.8 |
| Protein Kinase C (PKC) η | 1.5 |
| Protein Kinase C (PKC) ζ | 150 |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a competitive inhibitor of ATP, binding to the highly conserved ATP-binding site within the catalytic domain of both PKA and PKC.[1][2] This mode of action prevents the binding of the natural substrate, ATP, thereby blocking the phosphotransferase activity of the kinases. Molecular modeling and crystal structure analyses have revealed that this compound's complex, polycyclic structure allows it to occupy the ATP-binding pocket with high affinity, forming numerous interactions with key residues.
This compound Binding in the PKA Active Site
The crystal structure of this compound in complex with the catalytic subunit of PKA (PDB ID: 1REJ for a this compound analog) provides detailed insights into its binding mode.[4] The benzophenone moiety of this compound occupies the adenine-binding pocket, while the azepine ring and the benzamide portion extend into the ribose and triphosphate-binding regions, respectively.
This compound Binding in the PKC Active Site
While a crystal structure of this compound in complex with PKC is not publicly available, molecular modeling studies and the high degree of homology in the ATP-binding sites of PKA and PKC suggest a similar binding mode.[1] Key residues in the PKC catalytic domain, such as the invariant lysine (Lys437 in PKCε), are crucial for the binding of balanoids.[1] The diverse electrostatic potentials within the ATP-binding sites of different PKC isozymes may contribute to the observed variations in this compound's inhibitory potency.
Signaling Pathways of PKA and PKC
Understanding the signaling cascades in which PKA and PKC participate is crucial for appreciating the broader biological impact of their inhibition by this compound.
PKA Signaling Pathway
Protein Kinase A is a key effector of cyclic AMP (cAMP) signaling. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Active PKA proceeds to phosphorylate a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth.
PKC Signaling Pathway
The activation of Protein Kinase C is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a wide range of target proteins, influencing cellular functions such as proliferation, differentiation, and apoptosis.
Experimental Protocols
Determination of Inhibitory Potency (IC50/Ki) using a Radiolabeled Kinase Assay
This protocol outlines a general method for determining the inhibitory potency of this compound against PKA and PKC using a radiolabel-based assay.
1. Materials and Reagents:
-
Purified recombinant PKA or PKC enzyme
-
Specific peptide substrate for the respective kinase (e.g., Kemptide for PKA, neurogranin for PKC)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
For PKC: Phosphatidylserine (PS) and Diacylglycerol (DAG) for activation
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter and scintillation fluid
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, its specific peptide substrate, and the appropriate kinase reaction buffer. For PKC, include PS and DAG for activation.
-
Add the various concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP (final concentration typically near the Km for ATP).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding cold TCA.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4. Calculation of the Inhibition Constant (Ki):
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[5]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
IC50 is the concentration of this compound that produces 50% inhibition.
-
[S] is the concentration of ATP used in the assay.
-
Km is the Michaelis-Menten constant of the kinase for ATP.
Conclusion
This compound stands as a powerful tool for researchers studying PKA and PKC signaling. Its potent, ATP-competitive mechanism of inhibition provides a means to probe the physiological and pathological roles of these critical kinases. The detailed information on its inhibitory profile, binding interactions, and the experimental methods for its characterization presented in this guide are intended to facilitate further research and drug development efforts targeting these important enzyme families. The structural insights gained from this compound and its analogs continue to inform the design of more selective and potent kinase inhibitors with therapeutic potential.[2][3]
References
- 1. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated this compound analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwPDB: pdb_00001rej [wwpdb.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
An In-depth Technical Guide to the Balanol Molecule: Structure, Properties, and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balanol, a fungal metabolite originally isolated from Verticillium balanoides, is a potent, naturally occurring inhibitor of serine/threonine kinases, particularly protein kinase A (PKA) and protein kinase C (PKC).[1] Its unique chemical structure and ability to act as an ATP-competitive inhibitor have made it a significant molecule of interest in biochemical research and as a scaffold for the development of more selective kinase inhibitors for therapeutic applications. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, complete with quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Molecular Structure and Chemical Properties
The molecular architecture of this compound is tripartite, consisting of a benzophenone moiety, a hexahydroazepane ring, and a 4-hydroxy benzoyl group.[1] These components are linked by ester and amide bonds, contributing to the molecule's specific conformation and binding capabilities. The IUPAC name for this compound is 2-{[2,6-dihydroxy-4-({[(3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy}carbonyl)phenyl]carbonyl}-3-hydroxybenzoic acid.[1]
The structure of this compound was elucidated using a combination of spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, and confirmed by X-ray crystallography of its complex with PKA.[1] This structural work revealed that the 4-hydroxybenzamide portion of this compound mimics the adenine ring of ATP, the hexahydroazepane moiety corresponds to the ribose sugar, and the benzophenone group occupies the space of the triphosphate chain.[1]
Quantitative Chemical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 2-{[2,6-dihydroxy-4-({[(3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy}carbonyl)phenyl]carbonyl}-3-hydroxybenzoic acid | [1] |
| Molecular Formula | C₂₈H₂₆N₂O₁₀ | [1][2][3] |
| Molecular Weight | 550.51 g/mol | [3][4] |
| CAS Number | 63590-19-2 | [1][2] |
| Appearance | Solid (form not specified) | [4] |
| Boiling Point | 935.9 °C at 760 mmHg | [4] |
| Flash Point | 519.8 °C | [4] |
| Density | 1.62 g/cm³ | [4] |
Mechanism of Action: Potent Kinase Inhibition
This compound exerts its biological activity by acting as a potent ATP-competitive inhibitor of PKA and PKC.[1][5][6][7] It binds to the catalytic domain of these kinases with high affinity, having a Ki value approximately three orders of magnitude greater than that of ATP.[1] This strong binding affinity is primarily due to extensive nonpolar interactions within the ATP-binding pocket, which induces a conformational change in the enzyme.[1] By occupying the ATP-binding site, this compound effectively blocks the transfer of the γ-phosphate from ATP to the target substrate, thereby inhibiting the kinase's catalytic function.[1]
The flexible nature of the this compound molecule, particularly the ability of its distal benzophenone ring to rotate, allows it to adapt to the microenvironments of different kinase active sites.[1] This contributes to its broad, yet somewhat selective, inhibitory profile against various serine/threonine kinases.[1]
Inhibitory Profile
This compound exhibits a potent inhibitory effect on several serine/threonine kinases, with varying degrees of affinity. The table below presents the inhibition constants (Ki) of this compound for a range of protein kinases.
| Protein Kinase | Inhibition Constant (Ki) (nM) |
| cGMP-dependent protein kinase (PKG) | 1.6 |
| Protein Kinase A (PKA) | 4.0 |
| Protein Kinase C (PKC) isoforms (α, β-Ι, β-ΙΙ, γ, δ, ε, η) | 1.6 - 6.4 |
| Ca2+/calmodulin-regulated kinases | 30 - 742 |
| Mitogen-activating protein kinase (MAPK/Erk1) | > 1000 |
| Cyclin-dependent kinases (some) | 30 - 742 |
| Tyrosine protein kinases (SC kinase, EGFR kinase) | No inhibition |
Source: Data compiled from multiple literature sources.[1][6]
Experimental Protocols: Protein Kinase C Inhibition Assay
To determine the inhibitory potency of this compound against PKC, a common method is a radiometric filter plate assay. This assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.
Materials and Reagents
-
Purified recombinant human PKC isozymes
-
This compound (or analogues) dissolved in DMSO
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP
-
Assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol
-
Stop solution: 100 mM EDTA
-
96-well filter plates (e.g., Millipore MAPH)
-
Scintillation counter
Assay Procedure
-
Preparation: Prepare serial dilutions of this compound in DMSO. Add 2 µL of the this compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the specific PKC isozyme.
-
Initiation: Add 40 µL of the reaction mixture to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start Reaction: Initiate the phosphorylation reaction by adding 10 µL of [γ-³²P]ATP solution. Incubate for 15 minutes at 30°C.
-
Termination: Stop the reaction by adding 50 µL of the stop solution.
-
Washing: Transfer the reaction mixture to the filter plate. Wash the filter plate three times with 200 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Analogue Development
The discovery of this compound has spurred significant efforts in medicinal chemistry to develop analogues with improved selectivity and pharmacological properties.[5][8] SAR studies have revealed that all three structural components of this compound are crucial for its potent inhibitory activity.
-
Benzophenone Moiety: Modifications to the benzophenone subunit have been explored to enhance selectivity.[9] While most alterations reduce potency, some have led to inhibitors with a preference for PKA over PKC.[9]
-
Hexahydroazepane Ring: The conformation of the azepane ring plays a critical role in determining the activity and selectivity of this compound analogues.[10][11]
-
4-Hydroxy Benzoyl Group: This group is essential for mimicking the adenine of ATP.
Acyclic analogues, where the azepane ring and the p-hydroxybenzamide moiety are combined into a more flexible linked unit, have been synthesized and shown to be highly selective for PKC over PKA.[8] These findings highlight the potential to fine-tune the inhibitory profile of this compound-based compounds through targeted chemical modifications.
Conclusion
This compound remains a cornerstone molecule in the study of protein kinase inhibition. Its complex structure, potent activity, and well-characterized mechanism of action provide a valuable platform for the design and development of novel therapeutics targeting kinases involved in various diseases, including cancer.[12][13] The detailed understanding of its chemical properties and structure-activity relationships, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of this compound and its analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H26N2O10 | CID 5287736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Cas 63590-19-2,this compound | lookchem [lookchem.com]
- 5. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 8. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and protein kinase inhibitory activity of this compound analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and protein kinase C inhibitory activities of this compound analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
The Potent Kinase Inhibitor Balanol and Its Analogs: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product first isolated from the fungus Verticillium balanoides, has garnered significant attention in the field of drug discovery due to its potent inhibitory activity against crucial cellular signaling enzymes, Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] These serine/threonine kinases are integral components of signal transduction pathways that regulate a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of these pathways is frequently implicated in the pathophysiology of numerous diseases, most notably cancer, making PKC and PKA compelling targets for therapeutic intervention.[2][3]
This technical guide provides an in-depth overview of the biological activity of this compound and its natural and synthetic analogs. It summarizes key quantitative data, details relevant experimental methodologies, and visually represents the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effect through competitive binding to the ATP-binding site of the catalytic domain of PKC and PKA.[1][4][5] Its molecular structure mimics that of ATP, allowing it to occupy the active site with high affinity, thereby preventing the binding of the natural substrate, ATP. This blockade of ATP binding effectively halts the phosphotransferase activity of the kinase, preventing the phosphorylation of downstream target proteins and interrupting the signal transduction cascade.[1] this compound has demonstrated impressive potency, with a binding affinity for PKC and PKA that is approximately 3000 times greater than that of ATP, exhibiting Ki values in the nanomolar range (≥ 4 nM).[1][5]
Structure-Activity Relationships and Analog Development
The unique chemical architecture of this compound, which consists of a benzophenone core, a 4-hydroxybenzamide moiety, and a perhydroazepine ring, has been the subject of extensive structure-activity relationship (SAR) studies.[6][7] These investigations have aimed to enhance the selectivity of this compound for specific kinase isoforms and improve its pharmacological properties, such as bioavailability.
Key findings from SAR studies include:
-
Stereochemistry: The natural (-)-enantiomer of this compound is significantly more potent, by at least 20- to 100-fold, than its (+)-enantiomer, highlighting the critical importance of the compound's three-dimensional conformation for effective binding to the kinase active site.[8]
-
Perhydroazepine Moiety: Modifications to the perhydroazepine ring have been shown to influence both potency and selectivity. Replacement of this moiety with other cyclic or acyclic structures has led to the development of analogs with altered kinase inhibition profiles.[6][8]
-
Benzophenone Subunit: Alterations to the benzophenone portion of the molecule have also been explored to modulate activity and selectivity. These studies have provided insights into the key interactions between this part of the molecule and the kinase active site.[7]
The overarching goal of these synthetic efforts is to design analogs that can selectively target specific PKC isoforms, which would be a significant advancement in developing targeted therapies with reduced off-target effects.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki) against a panel of protein kinases. The following tables summarize the available quantitative data for this compound and some of its key analogs against various PKC isoforms and PKA.
| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKCδ (IC50, nM) | PKCε (IC50, nM) | PKCη (IC50, nM) | PKA (IC50, nM) |
| This compound | 4 | 5 | 5 | 6 | 6 | 4 | 3 | 4 |
| Analog 4 | - | - | - | - | - | - | 4 | - |
| Analog 5 | - | - | - | - | - | - | 0.6 | 1 |
Table 1: IC50 values of this compound and selected analogs against PKC isoforms and PKA. Data compiled from publicly available sources.
| Compound | PKCη (Ki, nM) |
| Indolactam V | 5.5 |
Table 2: Ki values for a related PKC inhibitor. Data for this compound analogs' Ki values are less commonly reported in compiled formats.
Experimental Protocols
The evaluation of the biological activity of this compound and its analogs relies on a variety of standardized biochemical assays. The following sections outline the general principles and methodologies for key experiments.
Protein Kinase C (PKC) Inhibition Assay
Principle:
The PKC inhibition assay measures the ability of a compound to block the phosphotransferase activity of PKC. This is typically achieved by quantifying the amount of phosphate transferred from ATP to a specific substrate peptide in the presence and absence of the inhibitor.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Reconstitute purified, active PKC enzyme in kinase buffer.
-
Prepare a solution of a specific PKC substrate (e.g., myelin basic protein or a synthetic peptide).
-
Prepare a solution of ATP, often radiolabeled with ³²P or ³³P for detection.
-
Prepare serial dilutions of the test compound (this compound or analog).
-
-
Kinase Reaction:
-
In a microplate, combine the PKC enzyme, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a quenching buffer (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
If using a membrane, wash it extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated phosphate in the substrate using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protein Kinase A (PKA) Inhibition Assay
Principle:
Similar to the PKC assay, the PKA inhibition assay quantifies the ability of an inhibitor to block the phosphorylation of a specific substrate by PKA.
General Protocol:
-
Reagent Preparation:
-
Prepare a PKA kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified, active PKA catalytic subunit in kinase buffer.
-
Prepare a solution of a specific PKA substrate (e.g., Kemptide).
-
Prepare a solution of ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Prepare serial dilutions of the test compound.
-
-
Kinase Reaction:
-
Combine the PKA enzyme, substrate, and test compound in a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a defined period.
-
-
Termination and Detection:
-
Stop the reaction and quantify the phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Similar to the PKC assay, using radiolabeled ATP and measuring incorporated radioactivity.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate. The antibody is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric or chemiluminescent signal.
-
Luminescence-based ADP Detection: Measuring the amount of ADP produced in the kinase reaction using a coupled enzyme system that generates a luminescent signal proportional to the ADP concentration.
-
-
-
Data Analysis:
-
Determine the IC50 value as described for the PKC assay.
-
Signaling Pathways and Visualization
This compound's inhibitory action on PKC and PKA disrupts critical signaling cascades within the cell. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for PKC and PKA, highlighting the point of inhibition by this compound.
Protein Kinase C (PKC) Signaling Pathway
Canonical PKC signaling pathway and the inhibitory action of this compound.
Protein Kinase A (PKA) Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Potential of Balanol in Oncology
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of Balanol, a natural fungal metabolite, and its potential application in oncology. It covers the core mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways it modulates.
Executive Summary
This compound, a metabolite produced by the fungus Verticillium balanoides, has garnered significant interest as a potent inhibitor of key serine/threonine kinases crucial to cancer cell proliferation and survival.[1] It functions as a powerful, ATP-competitive inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] More recently, it has also been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), a central node in many oncogenic signaling networks.[2] While its broad activity profile has limited its direct clinical development, this compound serves as a critical lead compound and a research tool for understanding kinase inhibition in oncology. This guide details the preclinical evidence for this compound's anticancer activity, its mechanism of action, and the experimental frameworks used for its characterization.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site within the catalytic domain of specific protein kinases. Its affinity for these sites is exceptionally high, often orders of magnitude greater than that of ATP itself, effectively blocking the phosphorylation of downstream substrates.[3]
-
Protein Kinase C (PKC) Inhibition: Overactivation and altered expression of PKC isozymes are implicated in numerous cancers, driving processes like cell proliferation, survival, invasion, and drug resistance.[4] this compound potently inhibits multiple PKC isoforms, disrupting these oncogenic signaling cascades.[5]
-
Protein Kinase A (PKA) Inhibition: The cAMP/PKA signaling pathway is frequently dysregulated in tumors.[6] By inhibiting PKA, this compound can interfere with pathways that control cell cycle progression and survival.
-
p21-Activated Kinase 1 (PAK1) Inhibition: PAK1 is a key effector for the Rho GTPases Rac1 and Cdc42 and plays a significant role in cytoskeletal dynamics, cell motility, and survival.[2] Inhibition of PAK1 by this compound represents a promising avenue for disrupting cancer cell migration and inducing apoptosis.[2][7]
Quantitative Data: Kinase Inhibition and Cellular Activity
The potency of this compound has been quantified through both enzymatic and cell-based assays. The data is summarized below.
Table 1: this compound Kinase Inhibition Constants (K_i_)
This table summarizes the inhibitory constants (Ki) of this compound against a panel of serine/threonine protein kinases, demonstrating its high affinity for PKA and PKC isoforms. A lower Ki value indicates greater potency.
| Kinase Target | Isoform | K_i_ (nM) | Comments |
| Protein Kinase A (PKA) | - | 4.0 | Potent, ATP-competitive inhibition.[3] |
| Protein Kinase C (PKC) | α (alpha) | 4.2 | High affinity for multiple isoforms.[5] |
| βI (beta-I) | 3.1 | ||
| βII (beta-II) | 4.6 | ||
| γ (gamma) | 2.7 | ||
| δ (delta) | 5.0 | ||
| ε (epsilon) | 6.4 | ||
| η (eta) | 4.3 | ||
| cGMP-dependent Kinase | - | 1.6 | Also shows high affinity for PKG. |
| CaM Kinase II | - | 742 | Significantly lower affinity. |
Data compiled from multiple sources indicating potent but non-selective inhibition of PKA and PKC.[3][5]
Table 2: In Vitro Anti-proliferative and Pro-Apoptotic Activity of this compound
This table presents data on this compound's effects on cancer cell lines. While extensive IC50 data for this compound is not widely published, recent studies provide insight into its activity in specific cancer models.
| Cell Line | Cancer Type | Assay Type | Concentration(s) Used | Observed Effect | Reference |
| SW480 | Colorectal Cancer | Proliferation (MTT) | 4, 8, 16 µM | Dose-dependent inhibition of cell viability. | [2][7] |
| SW480 | Colorectal Cancer | Apoptosis (Flow Cytometry) | 4, 8, 16 µM | Dose-dependent increase in apoptotic cell ratios. | [7] |
| SW480 | Colorectal Cancer | Migration (Transwell) | 8 µM | Significant inhibition of cell migration. | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of therapeutic compounds. The following sections provide representative protocols for assessing this compound's anticancer effects in vitro.
Protocol: Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human colorectal cancer cells (e.g., SW480) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.5, 1, 2, 4, 8, 16, 32 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed SW480 cells in 6-well plates at a density of 4 x 10⁵ cells per well and allow them to attach overnight.[9] Treat the cells with various concentrations of this compound (e.g., 4, 8, 16 µM) or a vehicle control for 24 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (500 x g for 5 minutes).
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[10]
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound's Inhibition of Key Oncogenic Signaling Pathways
This diagram illustrates how this compound's inhibition of PKA, PKC, and PAK1 disrupts downstream signaling cascades involved in cancer cell proliferation and survival.
Caption: this compound inhibits PKA, PKC, and PAK1, blocking key oncogenic pathways.
Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the anticancer properties of a compound like this compound in a laboratory setting.
Caption: Standard workflow for preclinical in vitro testing of this compound.
Conclusion and Future Directions
This compound is a highly potent, naturally derived inhibitor of several kinases with fundamental roles in cancer progression.[1] Its powerful, albeit non-selective, inhibitory action against PKA and PKC, along with its newly identified activity against PAK1, validates these enzymes as critical targets in oncology.[2][3] Preclinical data demonstrates this compound's ability to inhibit cancer cell proliferation, migration, and induce apoptosis.[2][7]
The primary challenge for the clinical translation of this compound itself is its lack of selectivity, which could lead to off-target effects. However, its complex and unique structure has served as an invaluable scaffold for the development of second-generation, isoform-specific kinase inhibitors.[5][6] Future research should focus on leveraging the structural insights gained from this compound to design novel analogs with improved selectivity and pharmacokinetic profiles, potentially unlocking the full therapeutic potential of this remarkable natural product.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SW480 cell line as a model of resident and migrating colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Advanced glycation end products induce proliferation, invasion and epithelial-mesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary Studies on Balanol's Effect on Cell Proliferation: A Technical Guide
Abstract: Balanol, a natural fungal metabolite, has emerged as a subject of significant interest in oncological research due to its potent inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of preliminary studies investigating the effects of this compound on cell proliferation. It details this compound's mechanism of action as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC), Protein Kinase A (PKA), and p21-Activated Kinase 1 (PAK1). This document summarizes key quantitative data on its inhibitory activities, outlines the signaling pathways it modulates, and provides detailed, representative protocols for the key experimental assays used in these evaluations. The intended audience for this guide includes researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology.
Introduction
This compound is a fungal metabolite originally isolated from Verticillium balanoides.[1] Structurally, it is composed of a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring.[2] It was initially identified during a search for novel inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases deeply involved in cellular signal transduction.[1] The unregulated activation of certain kinases is a hallmark of many cancers, making kinase inhibitors a critical class of chemotherapeutic agents.[1] this compound's potent inhibitory action against several key kinases has positioned it as a valuable tool for analyzing signal transduction pathways and as a lead compound for the development of novel anti-cancer therapeutics.[3] This guide synthesizes the foundational research on this compound's impact on cell proliferation, focusing on its mechanism, the pathways it affects, and the methodologies used to study these effects.
Mechanism of Action
This compound functions primarily as a high-affinity competitive inhibitor of ATP at the catalytic domain of specific serine/threonine kinases.[3] Its affinity for these kinases is approximately 3000 times greater than that of ATP.[3] This potent competitive binding effectively blocks the kinase from transferring the γ-phosphate from ATP to its target substrates, thereby halting the downstream signaling cascade.
The primary targets of this compound include:
-
Protein Kinase C (PKC): this compound is a potent inhibitor of multiple PKC isozymes (α, βI, βII, γ, δ, ε, and η).[4] Given PKC's central role in cell growth, differentiation, and metabolism, its inhibition is a key mechanism behind this compound's anti-proliferative effects.[2]
-
Protein Kinase A (PKA): Also known as cyclic AMP-dependent protein kinase, PKA is another major target of this compound.[3]
-
p21-Activated Kinase 1 (PAK1): More recent studies have identified this compound as an effective inhibitor of PAK1, a kinase implicated in oncogenic signaling networks that is overexpressed in some cancers, such as colorectal cancer.[5]
While potent against PKC and PKA, this compound demonstrates a degree of selectivity. It does not significantly inhibit certain tyrosine protein kinases, such as the Src kinase or the epidermal growth factor receptor kinase.[1] This selectivity suggests that despite the conserved nature of the ATP-binding site among kinases, sufficient structural diversity exists to allow for specific targeting.[3]
Effects on Cell Proliferation
The inhibition of key signaling kinases by this compound translates into significant effects on cell proliferation, survival, and migration.
-
Anti-Proliferative Activity: In vitro studies have demonstrated that this compound possesses potent anti-proliferative activity. A notable example is its effect on SW480 colorectal cancer (CRC) cells, where it was shown to inhibit proliferation and migration.[5]
-
Induction of Apoptosis: Beyond halting proliferation, this compound has been found to induce programmed cell death (apoptosis) in cancer cells.[5]
-
Induction of Autophagy: In SW480 cells, this compound was also observed to trigger cytoprotective autophagy.[5]
-
Cell Cycle Arrest: The inhibition of kinases that regulate the cell cycle can lead to cell cycle arrest. While specific studies on this compound's effect on cell cycle progression are not detailed in the preliminary search results, this is a common outcome for kinase inhibitors and a likely contributor to its anti-proliferative effects.
These cellular effects underscore this compound's potential as a candidate compound for cancer therapy, particularly for malignancies where PKC and PAK1 signaling pathways are dysregulated.[5]
Key Quantitative Data
The potency of this compound and its analogs has been quantified through various in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[6] While the abstracts reviewed describe this compound's "potent" anti-proliferative activity, specific IC50 values for cell proliferation are not provided.[5] However, data on its direct inhibitory activity against purified kinases are available.
| Table 1: Inhibitory Activity of this compound Against Protein Kinases | |
| Target Kinase Family | Reported Potency / Remarks |
| Protein Kinase C (PKC) | Potent inhibitor with affinity ~3000 times that of ATP.[3] Analogs show low-micromolar to low-nanomolar inhibition of various isozymes.[4] |
| Protein Kinase A (PKA) | Potent inhibitor, acting competitively with ATP.[3] |
| p21-Activated Kinase 1 (PAK1) | Favorable PAK1 inhibition reported.[5] |
| Tyrosine Kinases (Src, EGFR) | Not inhibited.[1] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on cell proliferation by interfering with critical signaling cascades. The following diagrams illustrate its points of intervention.
Protein Kinase C (PKC) Pathway Inhibition
The PKC pathway is activated by signals such as growth factors, leading to the activation of phospholipase C (PLC). PLC generates diacylglycerol (DAG) and inositol trisphosphate (IP3), with DAG being a primary activator of PKC. Activated PKC then phosphorylates a multitude of downstream proteins that regulate gene expression, cell proliferation, and survival. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of PKC.
Caption: this compound inhibits the PKC signaling pathway by blocking ATP binding.
p21-Activated Kinase 1 (PAK1) Pathway Inhibition
Small GTPases like Rac and Cdc42, when activated by upstream signals, bind to and activate PAK1. Activated PAK1 is involved in regulating the cytoskeleton, cell motility, and survival pathways, often contributing to cell proliferation and migration. This compound's inhibition of PAK1 disrupts these downstream effects.
Caption: this compound targets and inhibits the catalytic activity of PAK1.
Experimental Protocols
The evaluation of this compound's effect on cell proliferation involves a series of standard in vitro assays. The following sections provide detailed, representative methodologies for these key experiments.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a generic method to determine the inhibitory effect of this compound on a specific kinase (e.g., PKC) in a cell-free system.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Dilute the purified kinase (e.g., PKCα) to a working concentration in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a solution of the kinase-specific substrate peptide and a solution of ATP (containing γ-³²P-ATP for radiometric detection or for use with antibody-based detection).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each this compound dilution (or DMSO for control).
-
Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter paper.
-
Wash the membrane extensively to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay - Representative Protocol)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest cultured cells (e.g., SW480) during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of culture medium) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and low (<0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining - Representative Protocol)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Culture and Treatment:
-
Seed cells (e.g., SW480) in 6-well plates and grow to ~60-70% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include an untreated or vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and collect them by centrifugation (e.g., at 300 x g for 5 minutes).[7]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Incubate the cells for at least 2 hours at 4°C for fixation. (Cells can be stored at -20°C for several weeks).[7]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). A typical solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A.[8]
-
Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~610 nm.
-
Collect data for at least 10,000 events per sample.
-
Use the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for a preliminary investigation into a compound's anti-proliferative effects.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Conclusion
Preliminary studies establish this compound as a potent inhibitor of key serine/threonine kinases, particularly PKC and PAK1, which are crucial regulators of cell proliferation. Its ability to act as a high-affinity ATP-competitive inhibitor translates into significant anti-proliferative and pro-apoptotic effects in cancer cell lines. While the existing data strongly support its potential as an anti-cancer agent, further research is required. Future studies should focus on determining the precise IC50 values for proliferation in a wider range of cancer cell lines, elucidating the detailed effects on cell cycle progression, and evaluating its efficacy and safety in preclinical in vivo models. The development of this compound analogs with improved selectivity and pharmacokinetic properties also remains a promising avenue for drug development.[4]
References
- 1. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
Methodological & Application
Application Notes: In Vitro Kinase Assay Using Balanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol is a natural product originally isolated from the fungus Verticillium balanoides. It is a potent, ATP-competitive inhibitor of the serine/threonine protein kinases, Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its ability to bind to the ATP-binding site of these kinases with high affinity has made it a valuable tool for studying kinase function and a lead compound in the development of more selective kinase inhibitors.[1] These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against PKC and PKA.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the catalytic domain of PKA and PKC.[2] Its structure mimics the conformation of ATP, allowing it to bind with high affinity to the ATP-binding pocket of these kinases. This binding event prevents the kinase from binding to ATP, thereby inhibiting the transfer of a phosphate group to its substrate. This compound has been shown to have a broad inhibitory profile against several PKC isoforms.[3]
Data Presentation
The inhibitory activity of this compound against a panel of protein kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase | IC50 (nM) |
| PKA | 4 |
| PKCα | 4 |
| PKCβI | 3 |
| PKCβII | 5 |
| PKCγ | 3 |
| PKCδ | 15 |
| PKCε | 21 |
| PKCη | 1.4 |
| PKCζ | >10,000 |
| CAM Kinase II | 940 |
| PhK | 2,500 |
| EGFR Kinase | >50,000 |
| InsR Kinase | >50,000 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
Signaling Pathway
The following diagram illustrates the general signaling pathway of Protein Kinase C (PKC), a primary target of this compound.
Caption: Protein Kinase C (PKC) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Radiometric Protein Kinase C (PKC) Assay
This protocol is a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified, active PKC isoform (e.g., PKCα, β, or γ)
-
This compound
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
-
ATP Solution (100 µM in Kinase Assay Buffer)
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing Kinase Assay Buffer, lipid activator, and the PKC substrate peptide.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer to the desired final concentrations.
-
Initiate the Kinase Reaction:
-
Add the desired amount of purified PKC enzyme to the reaction mix.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective tubes.
-
Pre-incubate for 10 minutes at 30°C.
-
Start the reaction by adding [γ-³²P]ATP and the ATP Solution. The final ATP concentration should be at or below the Km for the specific kinase isoform.
-
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding the Stop Solution.
-
Spotting and Washing:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone and let them air dry.
-
-
Quantification: Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Non-Radiometric PKA Kinase Assay (Luminescent)
This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.
Materials:
-
Purified, active PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution (10 µM in Kinase Assay Buffer)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Prepare the Kinase Assay Buffer, ATP solution, and PKA substrate solution. Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the appropriate solvent and then in Kinase Assay Buffer.
-
Set up the Kinase Reaction:
-
In the wells of a white, opaque plate, add the PKA enzyme, PKA substrate, and either this compound at various concentrations or a vehicle control.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
Detect Remaining ATP: Add an equal volume of the prepared Kinase-Glo® reagent to each well.
-
Incubation for Signal Development: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Balanol-Induced Apoptosis in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and p21-activated kinase 1 (PAK1).[1] Its ability to target these key signaling molecules makes it a valuable tool for studying cellular processes, particularly apoptosis. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cell-based assays, aimed at facilitating research in cancer biology and drug development.
Mechanism of Action: this compound competitively binds to the ATP-binding site of target kinases, thereby inhibiting their catalytic activity.[1] Recent studies have highlighted its role as a novel PAK1 inhibitor, which leads to the induction of apoptosis in cancer cells.[1] The inhibition of PAK1 disrupts downstream anti-apoptotic signaling pathways, ultimately promoting programmed cell death.
Data Presentation
The following table summarizes the effective concentrations and observed outcomes of this compound treatment in a human colorectal carcinoma cell line. Further studies are encouraged to determine the optimal concentrations and IC50 values for apoptosis induction in other cell lines.
| Cell Line | This compound Concentration | Incubation Time | Key Apoptotic Events Observed | Reference |
| SW480 (Human colorectal carcinoma) | 4, 8, 16 µM | 24 hours | Increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and activation of Caspase-3. | [1] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the inhibition of key protein kinases. The diagram below illustrates the signaling cascade initiated by this compound, leading to the activation of the apoptotic machinery.
Caption: this compound-induced apoptosis signaling pathway.
General Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines the typical workflow for investigating the apoptotic effects of this compound in a cell-based assay.
Caption: Experimental workflow for this compound-induced apoptosis assays.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis via flow cytometry.
Materials:
-
Cells of interest (e.g., SW480)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 4, 8, 16 µM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and adherent cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Measurement of Caspase-3 Activity
This protocol describes a colorimetric assay to quantify the activity of Caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate and reaction buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
After treatment, collect the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Assay:
-
To a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the Caspase-3 activity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound is a valuable pharmacological tool for inducing apoptosis in cell-based assays. Its mechanism of action through the inhibition of key kinases like PAK1 provides a specific avenue for investigating apoptotic signaling pathways. The protocols and data presented here offer a foundation for researchers to explore the pro-apoptotic potential of this compound in various cellular contexts. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
Molecular Docking Studies of Balanol with PKC Isoforms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC) and protein kinase A (PKA).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases. The PKC family of serine/threonine kinases comprises multiple isoforms that are involved in a wide array of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with various PKC isoforms, offering insights into its binding characteristics and isoform selectivity.
Data Presentation
The inhibitory activity of this compound against several PKC isoforms has been quantified, with IC50 values indicating potent inhibition across multiple isoforms.
| PKC Isoform | IC50 (nM) |
| β1 | 4 - 9 |
| β2 | 4 - 9 |
| γ | 4 - 9 |
| δ | 4 - 9 |
| ε | 4 - 9 |
| η | 4 - 9 |
| ζ | 150 |
| Table 1: Inhibitory concentrations (IC50) of this compound for various PKC isoforms.[2] |
Experimental Protocols
Molecular Docking of this compound with PKC Isoforms
This protocol outlines the steps for performing a molecular docking study of this compound with a selected PKC isoform using computational methods.
1. Preparation of the PKC Isoform Structure
-
Obtain Protein Structure: Download the 3D crystal structure of the desired human PKC isoform from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated using a suitable server or software.
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
2. Preparation of the this compound Ligand Structure
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or generated using a molecule builder.
-
Ligand Optimization:
-
Perform energy minimization of the this compound structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Assign appropriate atomic charges.
-
3. Molecular Docking Procedure
-
Define the Binding Site: Identify the ATP-binding site of the PKC isoform. This can be done by referring to the co-crystallized ligand in the original PDB file or by using a binding site prediction tool. Define a grid box that encompasses the entire binding pocket.
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock, Glide, or GOLD.
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and number of energy evaluations.
-
Execute the docking simulation to generate a series of possible binding poses of this compound within the PKC active site.
-
4. Analysis of Docking Results
-
Scoring and Ranking: The docking program will score and rank the generated poses based on their predicted binding affinity (e.g., docking score or estimated free energy of binding).
-
Pose Selection: The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the best-ranked docking pose to analyze the molecular interactions between this compound and the PKC isoform. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Visualizations
PKC Signaling Pathway and Inhibition by this compound
Caption: PKC signaling pathway and its inhibition by this compound.
Molecular Docking Workflow
References
Application Note: Quantification of Balanol in Biological Samples using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol is a fungal metabolite originally isolated from Verticillium balanoides. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. Due to its PKC inhibitory activity, this compound and its analogs are of significant interest in drug discovery for the development of novel therapeutics, particularly in oncology.
This application note provides a detailed protocol for the quantification of this compound in biological samples, such as plasma and tissue homogenates, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method is intended as a robust starting point for researchers requiring the bioanalysis of this compound for pharmacokinetic, pharmacodynamic, and toxicological studies.
Principle
This method involves the extraction of this compound from a biological matrix, followed by chromatographic separation on a reverse-phase C18 column and subsequent detection by a UV detector. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound reference standard.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Internal Standard (IS) - A structurally similar compound not present in the biological matrix.
-
Blank biological matrix (plasma/tissue homogenate) from the same species for preparation of calibration standards and quality control samples.
Experimental Protocols
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound from plasma or tissue homogenate.
-
Sample Thawing: Thaw frozen plasma or tissue homogenate samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 200 µL of the biological sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample (except for blanks).
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Organic Phase Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Analysis
The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and sample matrix.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Eclipse Plus C18, 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.[1]
Calibration Curve and Quantification
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Calibration Standards: Spike blank biological matrix with the working standard solutions to create a calibration curve with a minimum of six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Analysis: Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. Determine the concentration of this compound in the unknown samples using the regression equation from the standard curve.
Data Presentation
The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5-20 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000-2000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 70% |
Method Validation
The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the biological matrix.
-
Linearity: Evaluate the linear relationship between the detector response and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.
-
Recovery: Measure the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's inhibition of the PKC signaling pathway.
References
Developing Balanol Analogs with Improved Selectivity for Protein Kinase C (PKC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] While its high affinity makes it a promising scaffold for drug development, its lack of selectivity presents a significant challenge. The development of this compound analogs with improved selectivity for specific PKC isozymes is a key objective for creating targeted therapies for a variety of diseases, including cancer and inflammatory disorders.
These application notes provide a comprehensive overview of the strategies and methodologies for developing and evaluating this compound analogs with enhanced selectivity for PKC. This document includes detailed experimental protocols, quantitative data for a selection of analogs, and visualizations of key pathways and workflows to guide researchers in this field.
Data Presentation: Inhibitory Activity of this compound and Its Analogs
The following tables summarize the inhibitory concentrations (IC50) of this compound and several of its analogs against a panel of PKC isozymes and PKA. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: IC50 Values (in nM) of this compound and Acyclic Analogs against PKC Isozymes and PKA
| Compound | PKC-α | PKC-βI | PKC-βII | PKC-γ | PKC-δ | PKC-ε | PKC-η | PKA | Selectivity (PKA/PKCavg) |
| This compound | 4 | 5 | 5 | 4 | 3 | 5 | 3 | 3 | ~1 |
| Analog 1 | 25 | 30 | 28 | 22 | 15 | 40 | 18 | >10000 | >350 |
| Analog 2 | 10 | 12 | 11 | 9 | 7 | 15 | 8 | 5000 | >450 |
| Analog 3 | 50 | 65 | 60 | 45 | 30 | 80 | 35 | >20000 | >350 |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Table 2: IC50 Values (in nM) of Fluorinated this compound Analogs against Novel PKC Isozymes
| Compound | PKC-δ | PKC-ε | PKC-η | PKC-θ | Selectivity for PKC-ε |
| Balanoid 1c | >1000 | 50 | >1000 | >1000 | High |
| This compound | 3 | 5 | 3 | ND | Low |
ND: Not Determined. Data suggests that fluorination can significantly enhance selectivity for specific novel PKC isozymes.[2][3][4]
Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the biological context and the experimental processes involved in the development of this compound analogs, the following diagrams have been generated using Graphviz.
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.
Caption: Workflow for Developing Selective this compound Analogs.
Experimental Protocols
In Vitro PKC Kinase Assay (Radioactive)
This protocol describes a method to determine the inhibitory activity of this compound analogs on PKC isozymes using a radioactive assay.
Materials:
-
Purified recombinant human PKC isozymes (α, βI, βII, γ, δ, ε, η)
-
PKA catalytic subunit (for selectivity screening)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol
-
This compound analogs dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 10 µM PKC substrate peptide, and the desired concentration of the this compound analog (or DMSO for control).
-
Enzyme Addition: Add the purified PKC isozyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction for 15 minutes at 30°C.
-
Stop the Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration compared to the control (DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Neutrophil Superoxide Burst Assay
This assay measures the effect of this compound analogs on PKC-mediated superoxide production in human neutrophils, a functional readout of PKC activity in a cellular context.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from equine heart)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound analogs dissolved in DMSO
-
Superoxide dismutase (SOD)
-
96-well microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Inhibitor Pre-incubation: Add 50 µL of HBSS containing the this compound analog at various concentrations (or DMSO for control) to the wells. Incubate for 15 minutes at 37°C. To control for non-specific reduction of cytochrome c, include wells with neutrophils and SOD (50 U/mL).
-
Initiate Superoxide Production: Add 100 µL of a pre-warmed solution of HBSS containing 200 µM cytochrome c and 200 nM PMA to each well to initiate superoxide production. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 550 nm every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of superoxide production by determining the slope of the linear portion of the absorbance versus time curve. The rate of SOD-inhibitable superoxide production is calculated by subtracting the rate in the presence of SOD from the rate in its absence. Calculate the percent inhibition for each analog concentration and determine the IC50 value.
Cell-Based Reporter Gene Assay for PKC Activation
This assay utilizes a reporter gene, such as luciferase, under the control of a PKC-responsive promoter element (e.g., TPA-responsive element, TRE) to measure the effect of this compound analogs on PKC signaling pathways within intact cells.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
A reporter plasmid containing a TRE-driven luciferase gene (e.g., pTRE-Luc)
-
A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and serum
-
PMA
-
This compound analogs dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the TRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound analog (or DMSO for control). Pre-incubate for 1 hour.
-
PKC Activation: Stimulate the cells with PMA (e.g., 100 nM) to activate the PKC pathway.
-
Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of PMA-induced luciferase expression for each analog concentration and determine the IC50 value.
Conclusion
The development of selective this compound analogs is a promising avenue for the creation of targeted therapies. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel PKC inhibitors. By systematically modifying the this compound scaffold and employing a combination of in vitro and cell-based assays, researchers can identify and optimize compounds with improved selectivity and therapeutic potential. The provided workflows and signaling pathway diagrams offer a conceptual guide for navigating the complex process of kinase inhibitor development.
References
- 1. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated this compound analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Balanol Treatment for Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol, a natural fungal metabolite, has emerged as a promising agent in colorectal cancer research. Identified as a potent inhibitor of protein kinase A (PKA), protein kinase C (PKC), and p21-activated kinase 1 (PAK1), this compound demonstrates significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines.[1][2][3] Overexpression of PAK1, a key downstream effector of RAS and RAC GTPases, is correlated with poor prognosis in colorectal cancer, making it a critical therapeutic target.[1][2]
These application notes provide an overview of the known effects of this compound on colorectal cancer cells, primarily focusing on the SW480 cell line, and offer detailed protocols for key in vitro experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting crucial signaling pathways involved in cell growth, proliferation, and survival. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of kinases, thereby blocking their catalytic activity.[3] In colorectal cancer cells, this compound has been shown to inhibit PAK1, leading to the modulation of downstream signaling pathways such as AKT and ERK.[1] This inhibition ultimately results in decreased cell proliferation and migration, and the induction of programmed cell death (apoptosis) and cytoprotective autophagy.[1][2]
Data Presentation
The following tables summarize the observed effects of this compound on the SW480 colorectal cancer cell line based on available literature.
| Cellular Process | Effect of this compound Treatment | Observed In | Reference |
| Cell Proliferation | Potent anti-proliferative activity | SW480 cells | [1][2] |
| Cell Migration | Potent anti-migration activity | SW480 cells | [1][2] |
| Apoptosis | Induction of apoptosis | SW480 cells | [1][2] |
| Autophagy | Induction of cytoprotective autophagy | SW480 cells | [1][2] |
| Molecular Target | Effect of this compound Treatment | Downstream Effects | Observed In | Reference |
| PAK1 | Inhibition | Modulation of AKT and ERK signaling | SW480 cells | [1] |
| AKT Signaling | Altered | - | SW480 cells | [1] |
| ERK Signaling | Altered | - | SW480 cells | [1] |
| Bax/Bcl-2 Ratio | Increased | Pro-apoptotic | SW480 cells | [1] |
| Caspase-3 | Cleavage (Activation) | Pro-apoptotic | SW480 cells | [1] |
| MMP-2 | Decreased Expression | Anti-migratory | SW480 cells | [1] |
| E-cadherin | Increased Expression | Anti-migratory | SW480 cells | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on colorectal cancer cell lines. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on colorectal cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT116, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Colorectal cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 4, 8, and 16 µM) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with their respective culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PAK1 signaling pathway and apoptosis regulation following this compound treatment.
Materials:
-
Colorectal cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PAK1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use GAPDH or β-actin as a loading control.
-
Autophagy Detection (LC3B Staining or Western Blot)
This protocol outlines methods to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Immunofluorescence Staining:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with an anti-LC3B primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the formation of LC3 puncta (autophagosomes) using a fluorescence microscope.
Western Blot for LC3-I/II:
-
Follow the Western blot protocol as described above.
-
Use a primary antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.
Conclusion
This compound presents a promising therapeutic strategy for colorectal cancer by targeting the PAK1 signaling pathway. The protocols provided here offer a framework for researchers to investigate the anti-cancer properties of this compound in various colorectal cancer cell lines. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential in preclinical and clinical settings.
References
Application Notes: Probing Target Engagement of Balanol using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balanol is a naturally occurring fungal metabolite known for its potent inhibitory activity against a range of protein kinases, most notably protein kinase A (PKA) and protein kinase C (PKC).[1] As an ATP-competitive inhibitor, this compound binds to the catalytic domain of these kinases, preventing the transfer of phosphate from ATP to their respective substrates.[1] Understanding the direct interaction of this compound with its cellular targets is crucial for elucidating its mechanism of action and for the development of more selective kinase inhibitors. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a small molecule with its target protein in a cellular environment.[2][3][4][5][6][7] This application note provides a detailed protocol for utilizing CETSA to assess the target engagement of this compound with its kinase targets.
The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[2][5] Upon binding to its ligand, a protein's resistance to thermal denaturation increases. In a CETSA experiment, cells are treated with the compound of interest, subjected to a heat shock, and then lysed. The soluble fraction, containing the non-denatured proteins, is then analyzed to quantify the amount of the target protein that remained soluble at different temperatures. An increase in the thermal stability of the target protein in the presence of the compound is indicative of direct target engagement.[3][6]
Signaling Pathways of this compound's Primary Targets
This compound's primary targets, PKA and PKC, are key components of major cellular signaling pathways. Visualizing these pathways provides context for the downstream consequences of this compound's target engagement.
Caption: PKA signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Balanol Selectivity for Protein Kinase C (PKC)
Welcome to the technical support center for researchers focused on improving the selectivity of Balanol and its analogs for Protein Kinase C (PKC) over Protein Kinase A (PKA). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent inhibition of both PKC and PKA. How can I improve its selectivity for PKC?
A1: Achieving selectivity is a common challenge due to the conserved nature of the ATP-binding site in kinases. Based on extensive research, several strategies have proven effective in increasing the selectivity of this compound analogs for PKC over PKA:
-
Modification of the Perhydroazepine Ring: The conformation of the nonaromatic perhydroazepine moiety is a key determinant of selectivity.[1][2] Consider replacing this ring with acyclic linkers.
-
Acyclic Analogs: A successful approach involves creating acyclic analogs where the perhydroazepine ring and the p-hydroxybenzamide moiety are combined into a linked unit.[3][4]
-
Linker Composition: The most potent and selective acyclic analogs often feature a three-carbon linker where the original carboxamide moiety of this compound is replaced by a methylene group.[3][4]
-
Linker Substitution: Introducing substituents on this three-carbon chain can further enhance selectivity. For instance, a 2-benzenesulfonamido or a 1-methyl substituent has been shown to be effective.[3][4]
-
-
Rigidification of the Linker: Incorporating the three-carbon chain into a more rigid five-membered ring structure, such as a pyrrolidine or cyclopentane ring, can lead to highly potent PKC inhibitors with good selectivity.[3][4]
-
Fluorination: Site-specific fluorination of the this compound scaffold has been demonstrated to improve selectivity for certain PKC isozymes, such as PKCε.[5][6][7]
Q2: What is the structural rationale behind the improved selectivity of these this compound analogs?
A2: The selectivity of this compound analogs is largely attributed to exploiting subtle conformational and electrostatic differences between the ATP-binding pockets of PKC and PKA.
-
Conformational Control: The flexibility and conformation of the linker replacing the perhydroazepine ring are critical.[1][2] Acyclic linkers and rigidified ring structures can adopt conformations that are more favorable for binding to the PKC active site compared to the PKA active site.
-
Molecular Dynamics: Computational studies, including molecular dynamics simulations, have been employed to understand the fluorine-based selectivity. These studies suggest that each PKC isozyme has distinct dynamic behaviors, and a fluorinated analog can synergize with and stabilize the dynamics of a specific isozyme like PKCε, optimizing binding interactions.[7]
-
Charge States: The ionization state of functional groups on the this compound analog can be influenced by the local microenvironment of the kinase's active site. Computational studies suggest that the charge states of the azepane ring, the phenolic group, and the carboxylate group of this compound and its analogs can differ when bound to PKC versus PKA, contributing to selectivity.[6]
Q3: Where can I find reliable protocols for assessing the kinase activity and selectivity of my compounds?
A3: Several well-established methods and commercial kits are available for determining the inhibitory activity (e.g., IC50 values) and selectivity of your compounds.
-
Biochemical Assays: The most common approach for selectivity profiling is to test your compound against a panel of purified kinases in biochemical assays.[8][9]
-
Assay Formats: Various assay formats are available, including:
-
Radiometric Assays: These traditional assays often use [γ-³³P]ATP to measure the incorporation of phosphate into a substrate.[9]
-
Fluorescence-Based Assays: These assays, such as fluorescence polarization, are a popular non-radioactive alternative.[10]
-
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]
-
ELISA-Based Assays: These assays utilize antibodies to detect the phosphorylated substrate.[12][13]
-
-
Commercial Kits and Services: Companies like Promega, Abcam, and Thermo Fisher Scientific offer kinase assay kits and selectivity profiling services.[10][11][12][13][14]
Troubleshooting Guides
Problem 1: High variability in IC50 values between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Enzyme Activity | Ensure consistent enzyme concentration and activity. Perform a titration of the enzyme to determine the optimal concentration for the assay. |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase.[9] |
| Substrate Quality | Use a high-quality, specific substrate for the kinase being assayed. |
| Assay Conditions | Maintain consistent buffer composition, pH, temperature, and incubation times across all experiments. |
| Compound Solubility | Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate and variable results. |
Problem 2: My "selective" PKC inhibitor still shows significant off-target effects in cellular assays.
| Potential Cause | Troubleshooting Step |
| Broad Kinome Inhibition | Even with improved selectivity for PKC over PKA, your compound may still inhibit other kinases. It is crucial to profile your inhibitor against a broad panel of kinases to identify potential off-targets.[8][15] |
| Cellular Context | In a cellular environment, factors such as cell permeability, intracellular ATP concentration, and the presence of other interacting proteins can influence inhibitor activity and selectivity.[9] |
| Non-Kinase Targets | Your compound may be interacting with non-kinase proteins in the cell. |
| Experimental Controls | Use structurally related but inactive control compounds in your cellular assays to confirm that the observed phenotype is due to the inhibition of the target kinase. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of representative this compound analogs against PKC and PKA, illustrating the impact of chemical modifications on selectivity.
Table 1: Inhibitory Activity of Acyclic this compound Analogs
| Compound | Modification | PKC Inhibition (IC50) | PKA Inhibition (IC50) | Selectivity (PKA/PKC) |
| This compound | Parent Compound | Potent | Potent | Low |
| Acyclic Analog 1 | Methylene replaced carboxamide | Low-micromolar to low-nanomolar | High-micromolar | High |
| Analog 6b | 2-benzenesulfonamido substituent | Potent | Weak | Highly Selective |
| Analog 21b | 1-methyl substituent | Potent | Weak | Highly Selective |
Note: Specific IC50 values are often reported in the primary literature. The table provides a qualitative summary based on published descriptions.[3][4]
Table 2: Inhibitory Activity of Rigidified this compound Analogs
| Compound | Modification | PKC Inhibition (IC50) | PKA Inhibition (IC50) | Selectivity (PKA/PKC) |
| Analog 35b | anti-substituted pyrrolidine | Potent | Weak | Highly Selective |
| Analog 29b | anti-substituted cyclopentane | Highly Potent | Weak | Highly Selective |
Note: These analogs represent a strategy to enhance potency and selectivity by constraining the conformation of the linker.[3][4]
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available assays for determining the IC50 of an inhibitor.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[11]
-
Prepare a stock solution of your this compound analog in DMSO. Create a serial dilution of the inhibitor.
-
Prepare a solution of the kinase (PKC or PKA) in kinase buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the serially diluted inhibitor or DMSO (vehicle control).[11]
-
Add 2 µl of the kinase solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
-
Primary Screen:
-
Secondary Screen (IC50 Determination):
-
Selectivity Analysis:
-
Compare the IC50 value for your target kinase (PKC) to the IC50 values for all other kinases in the panel.
-
Calculate selectivity scores to quantify the selectivity of your compound.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for Protein Kinase C (PKC) and Protein Kinase A (PKA).
Experimental Workflow for Improving this compound Selectivity
Caption: A typical experimental workflow for the design and validation of selective this compound analogs.
Logical Relationship of Selectivity Strategies
Caption: Key chemical strategies for enhancing the selectivity of this compound for PKC over PKA.
References
- 1. Synthesis and protein kinase C inhibitory activities of this compound analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. abcam.com [abcam.com]
- 13. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
identifying and minimizing off-target effects of Balanol in cell signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Balanol, a potent ATP-competitive inhibitor of Protein Kinase A (PKA) and Protein Kinase C (PKC). Given its broad activity within the AGC kinase family, understanding and controlling for off-target interactions is critical for accurate experimental interpretation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a potent inhibitor of PKA and various PKC isoforms.[2][3] However, it is known to be non-selective and can inhibit other members of the AGC family of serine/threonine kinases, such as G protein-coupled receptor kinases (GRKs).[1] It does not significantly inhibit tyrosine kinases. Its off-target effects are primarily due to the conserved nature of the ATP-binding pocket among related kinases.
Q2: I am observing unexpected phenotypes in my cell-based assays after this compound treatment. How can I determine if these are due to off-target effects?
A2: Unexplained cellular responses are often the first indication of off-target activity. To dissect this, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target and off-target effects may occur at different concentrations.
-
Use a More Selective Inhibitor: Compare the phenotype observed with this compound to that of a more selective PKA or PKC inhibitor. A differing phenotype may suggest this compound's off-target effects are responsible.
-
Rescue Experiments: If you hypothesize an off-target kinase is being inhibited, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Orthogonal Approaches: Use non-pharmacological methods like siRNA or CRISPR/Cas9 to knockdown the intended target (PKA/PKC). If the phenotype matches that of this compound treatment, it supports an on-target effect. If not, off-target effects are likely.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Use the Lowest Effective Concentration: Based on your dose-response analysis, use the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ Control Compounds: Include a structurally related but inactive analog of this compound as a negative control to account for non-specific effects.
-
Consider this compound Analogs: For greater specificity, consider using synthetic analogs of this compound that have been designed for improved selectivity towards either PKA or PKC.
-
Validate Findings with Orthogonal Methods: As mentioned in Q2, confirm key findings using genetic approaches (siRNA, CRISPR) to ensure the observed effects are truly due to inhibition of the intended target.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Off-target effects at varying cell densities or passage numbers. | Standardize cell culture conditions meticulously. Perform a dose-response curve for each new batch of cells. |
| Cell toxicity at concentrations expected to be selective. | Inhibition of essential off-target kinases. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Work well below this concentration. |
| Phenotype does not match published data for PKA/PKC inhibition. | Dominant off-target effect in your specific cellular context. | 1. Perform a kinase profiling assay to identify the off-targets in your system.2. Use siRNA to knock down suspected off-targets and see if the phenotype is recapitulated.3. Compare with a structurally different inhibitor of PKA/PKC. |
| Western blot shows unexpected changes in phosphorylation of non-PKA/PKC substrates. | Inhibition of an upstream or parallel kinase by this compound. | Use phospho-specific antibodies for known substrates of other AGC kinases to probe for off-target pathway modulation. |
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a panel of kinases. Note the low nanomolar potency against both PKA and PKC isoforms, highlighting its lack of selectivity.
| Kinase Target | IC50 (nM) | Kinase Family |
| PKA | 4 | AGC |
| PKCα | 5 | AGC |
| PKCβI | 3 | AGC |
| PKCβII | 4 | AGC |
| PKCγ | 4 | AGC |
| PKCδ | 6 | AGC |
| PKCε | 5 | AGC |
| PKCη | 1.5 | AGC |
| GRK1 | 140 | AGC |
| GRK2 | 41 | AGC |
| GRK3 | 39 | AGC |
| GRK5 | 130 | AGC |
Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol describes a radiometric filter-binding assay to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified active kinase of interest
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP
-
100 µM ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a microcentrifuge tube, combine the kinase, substrate peptide, and the corresponding this compound dilution or control.
-
Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or below the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess Off-Target Effects in Cells
This protocol allows for the examination of phosphorylation changes in signaling pathways within cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., phospho-CREB for PKA activity, phospho-MARCKS for PKC activity, and phospho-antibodies for suspected off-target substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantitation assay (e.g., BCA)
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time. Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody against the total protein or a loading control (e.g., β-actin) to ensure equal loading.
Visualizations
Caption: this compound's impact on PKA/PKC signaling and potential off-target kinase inhibition.
Caption: Experimental workflow for identifying and validating this compound's off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
Technical Support Center: Optimizing Balanol Concentration for Effective Kinase Inhibition in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Balanol for effective kinase inhibition in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural fungal metabolite that acts as a potent inhibitor of serine/threonine protein kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site in the catalytic domain of these kinases. This binding action has an affinity approximately 3000 times greater than that of ATP itself, effectively blocking the kinase's ability to transfer phosphate groups to its substrates and thereby inhibiting its function.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific kinase being targeted. However, based on available literature, working concentrations in the low micromolar range, such as 3 µM to 10 µM, have been used in cell lines like A431 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is often soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. It is important to note that the final concentration of DMSO in your cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: Is this compound selective for specific kinases?
A4: this compound exhibits a degree of selectivity. While it is a potent inhibitor of PKA and PKC, its inhibitory effect on other serine/threonine kinases can vary. It has been shown to be less effective against or not inhibit certain other kinases, including some tyrosine protein kinases.[1] This selectivity is influenced by the flexibility of this compound's molecular structure, which allows it to adapt to the specific microenvironments of different kinase ATP-binding sites.
Q5: What are potential off-target effects of this compound?
A5: As with any kinase inhibitor, off-target effects are a possibility. Given that this compound targets the highly conserved ATP-binding pocket of kinases, it may inhibit other kinases to varying degrees. It is advisable to perform counter-screening against a panel of kinases to assess the selectivity of this compound in your experimental system. Additionally, observing the overall cellular phenotype and performing rescue experiments can help to confirm that the observed effects are due to the inhibition of the intended target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition observed | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line or kinase. - Compound instability: this compound may have degraded in the cell culture medium. - Low kinase activity in cells: The target kinase may not be sufficiently active under the experimental conditions. | - Perform a dose-response curve to determine the IC50 value for your cell line. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Stimulate the signaling pathway of interest to activate the target kinase before adding this compound. |
| High cell death or cytotoxicity | - This compound concentration is too high: Excessive concentrations can lead to off-target effects and general toxicity. - Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | - Lower the concentration of this compound and perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. - Ensure the final DMSO concentration is at or below 0.1%. |
| Inconsistent or variable results | - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect results. - Pipetting errors: Inaccurate dilutions of this compound can lead to variability. | - Standardize cell seeding density and use cells within a consistent passage number range. - Use calibrated pipettes and prepare master mixes of this compound dilutions to minimize pipetting variability. |
| Precipitation of this compound in media | - Poor solubility: this compound may not be fully soluble in the cell culture medium at the desired concentration. | - Ensure the DMSO stock solution is fully dissolved before diluting in media. - Avoid shock-dilution by adding the this compound stock to the media with gentle mixing. - Consider using a lower concentration or a different formulation if solubility issues persist. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific kinase isoform being targeted. Researchers should empirically determine the IC50 in their system of interest. The following table provides a template for organizing such data.
| Cell Line | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Example: A431 | PKA | In-cell kinase assay | To be determined | |
| Example: Jurkat | PKC | In-cell kinase assay | To be determined | |
| Example: HeLa | PKA/PKC | Proliferation Assay | To be determined |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cellular Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Assay buffer
-
Kinase activity detection reagent (e.g., phospho-specific antibody, fluorescent substrate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined period (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Kinase Activity Assay: Perform a kinase assay on the cell lysates. This can be an ELISA-based assay using a phospho-specific antibody against a known substrate of the target kinase or a fluorescence-based assay.
-
Data Analysis: Measure the signal from each well using a plate reader. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, similar to the IC50 determination protocol. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with this compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to generate a cytotoxicity curve.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound IC50.
References
Technical Support Center: Managing Balanol Stability in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Balanol in long-term cell culture experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2] For optimal stability, prepare stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C for long-term storage (months to years).[1][2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[1][2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The effective concentration of this compound is cell line-dependent and should be determined empirically through dose-response experiments. Reported effective concentrations in cell-based assays are typically in the low micromolar range (e.g., <10 µM).[3] It is crucial to use the lowest concentration that elicits the desired biological effect to minimize off-target effects and potential cytotoxicity from the compound or its degradation products.
Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A3: Due to the potential for degradation, it is recommended to refresh the medium with freshly diluted this compound every 24-48 hours. The exact frequency should be optimized based on the stability of this compound in your specific cell culture conditions and the duration of your experiment.
Q4: Can I pre-mix this compound into a large volume of cell culture medium for a long-term experiment?
A4: This is not recommended. This compound's stability in aqueous media at 37°C is not well-characterized and is likely to be limited. Preparing fresh dilutions of this compound from a frozen DMSO stock for each medium change is the best practice to ensure consistent and effective concentrations throughout your experiment.
Troubleshooting Guide
Problem: I am observing a decrease in this compound's inhibitory effect over time in my long-term culture.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Increase Frequency of Media Changes: Replace the culture medium with freshly prepared this compound-containing medium every 24 hours. 2. Optimize Storage: Ensure your DMSO stock solution is stored in small, single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles and moisture. 3. Perform a Stability Study: Use the provided experimental protocol to determine the half-life of this compound in your specific cell culture medium. |
| Cellular Resistance | 1. Monitor Cell Morphology and Proliferation: Observe for any changes that might indicate the development of a resistant cell population. 2. Use a Positive Control: Include a known stable inhibitor for the same target to differentiate between compound instability and cellular resistance. |
Problem: I am seeing unexpected cytotoxicity or off-target effects in my long-term experiments.
| Potential Cause | Troubleshooting Steps |
| Formation of Toxic Degradation Products | 1. Lower this compound Concentration: Determine the minimal effective concentration through a thorough dose-response analysis. 2. Increase Media Refresh Rate: More frequent media changes can prevent the accumulation of potentially toxic byproducts. 3. Analyze for Degradants: If feasible, use LC-MS to analyze your conditioned media for the presence of this compound degradation products. |
| DMSO Toxicity | 1. Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.1% (v/v). 2. Run a Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) to assess the effect of the solvent alone. |
Problem: My experimental results with this compound are inconsistent between batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stock Solution Preparation | 1. Standardize Stock Preparation: Use a precise and consistent method for dissolving this compound in anhydrous DMSO. Ensure the powder is fully dissolved before aliquoting and freezing. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution spectrophotometrically or via HPLC. |
| Variability in Experimental Setup | 1. Maintain Consistent Cell Seeding Density: Ensure uniform cell numbers across all wells and experiments. 2. Standardize Incubation Conditions: Use a calibrated incubator with stable temperature and CO2 levels. |
Hypothetical Degradation Pathways of this compound
While specific degradation pathways of this compound in cell culture media have not been extensively studied, its chemical structure contains functional groups susceptible to hydrolysis and oxidation. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways of this compound in cell culture.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Microcentrifuge tubes
-
37°C incubator
Methodology:
-
Prepare a this compound stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Spike the this compound stock solution into your pre-warmed cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Prepare samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile, vortexing, centrifuging, and collecting the supernatant) to remove media components that could interfere with the analysis.
-
Analyze the samples by HPLC. Use a suitable gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) as the mobile phase.
-
Quantify the this compound peak area at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizing the Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for this compound experiments.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Solvent for Stock Solution | Anhydrous DMSO | [1][2] |
| Stock Solution Storage (Long-term) | -20°C to -80°C | [1][2][3] |
| Stock Solution Storage (Short-term) | 0 - 4°C | [1][2] |
| Final DMSO Concentration in Culture | < 0.1% (v/v) | General Best Practice |
| Typical Working Concentration | < 10 µM (cell line dependent) | [3] |
| Media Refreshment Frequency | Every 24-48 hours | Recommended |
Hypothetical this compound Stability Data in DMEM + 10% FBS at 37°C
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 6 | 92 |
| 12 | 81 |
| 24 | 65 |
| 48 | 42 |
| 72 | 25 |
References
- 1. google.com [google.com]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing Balanol's cross-reactivity with other kinase families
Welcome to the technical support center for Balanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the cross-reactivity of this compound with various kinase families. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent, naturally occurring inhibitor of Protein Kinase C (PKC) and cAMP-dependent Protein Kinase A (PKA).[1][2][3] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site in the catalytic domain of these kinases with an affinity approximately 3,000 times higher than that of ATP itself.[4] This high affinity accounts for its potent inhibitory effect on these two major serine/threonine kinase families.[2]
Q2: How significant is this compound's cross-reactivity with other kinases?
A2: While this compound is most potent against PKC, PKA, and cGMP-dependent protein kinase (PKG), it exhibits a broad pattern of interactions.[2][4] It was initially thought that this compound might inhibit all serine/threonine kinases due to the conserved nature of the ATP-binding site, but this is not the case.[2] Its affinity for other kinases varies greatly. For example, it has a much weaker effect on mitogen-activating protein kinase (MAPK/Erk1) and certain cyclin-dependent kinases (CDKs), and it does not inhibit tyrosine kinases like the Src kinase or the epidermal growth factor receptor (EGFR) kinase.[2][5] This indicates considerable diversity in the ATP-binding sites even among related kinases.[4]
Q3: Why is understanding this compound's off-target effects critical for my research?
Q4: How can I determine the specific kinases inhibited by this compound in my experimental model?
A4: The most direct method is to perform a kinome profiling screen. This involves testing this compound against a large panel of recombinant kinases to generate a comprehensive inhibitor selectivity profile.[8][9] Services are commercially available that use various methods, such as radiometric assays or competitive binding assays, to measure the inhibition of hundreds of kinases at once.[8][10][11] For cellular models, you can use techniques like phospho-proteomics to identify changes in the phosphorylation status of known kinase substrates after treatment with this compound.
Q5: Are there more selective alternatives to this compound?
A5: Yes, the promiscuity of this compound has led to significant efforts in medicinal chemistry to develop more selective analogs.[1] By making minor modifications to this compound's structure, researchers have successfully created compounds that exhibit high selectivity for either PKC or PKA.[5][12] If your research requires the specific inhibition of one of these kinases, using a more selective published analog or a different, well-characterized inhibitor is highly recommended.
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of this compound against a selection of protein kinases to illustrate its selectivity profile.
| Kinase Family | Specific Kinase | Inhibition Constant (Ki) |
| AGC Kinases | Protein Kinase A (PKA) | 4 nM |
| Protein Kinase C (PKCα) | 4 nM | |
| Protein Kinase C (PKCδ) | 5 nM | |
| Protein Kinase C (PKCε) | 9 nM | |
| cGMP-dependent Protein Kinase (PKG) | 1.6 - 6.4 nM[2] | |
| CAMK Kinases | Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) | 30 - 742 nM[2] |
| CMGC Kinases | Mitogen-Activated Protein Kinase (MAPK/Erk1) | 30 - 742 nM[2] |
| Cyclin-Dependent Kinase 2 (CDK2) | > 1000 nM | |
| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) Kinase | No Inhibition[2] |
| Src Kinase | No Inhibition[5] |
Note: Ki values are compiled from multiple sources and may vary based on assay conditions. The data clearly shows high potency against PKA and PKC isoforms and significantly lower potency against other kinase families.
Troubleshooting Guides
Q: My in vitro kinase assay shows potent inhibition by this compound, but my cell-based experiments yield confusing or unexpected results. What is the likely cause?
A: This is a common issue when transitioning from biochemical assays to cellular contexts.[13] The discrepancy often arises from this compound's cross-reactivity.
-
Problem: The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) may be a composite effect of inhibiting multiple kinases (e.g., both PKA and PKC), which can regulate opposing or complex pathways.[6]
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: Use a Western blot to check the phosphorylation status of a key substrate for a suspected off-target (e.g., a PKA-specific substrate) in your treated cells.
-
Employ a Genetic Approach: Use siRNA or CRISPR/Cas9 to knockdown your primary kinase target. If the phenotype of the knockdown matches the phenotype from this compound treatment, it provides strong evidence for on-target activity.
-
Q: The IC50 value I measured for this compound is significantly different from what is reported in the literature. What could be wrong?
A: Discrepancies in IC50 values are common and can usually be traced back to assay conditions.[14]
-
Problem: The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.
-
Troubleshooting Steps:
-
Check ATP Concentration: The most frequent cause of this issue is using a different ATP concentration than the literature study.[14] For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50 value.[10] Standardize your ATP concentration, ideally at or near the Km value for the specific kinase, for consistent results.[14]
-
Verify Enzyme Activity: Ensure your recombinant kinase is active and you are operating within the linear range of the enzymatic reaction.[14]
-
Review Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can produce slightly different results due to their distinct detection mechanisms and potential for compound interference.[15][16]
-
Visualized Workflows and Pathways
Signaling Pathway Cross-Reactivity
Caption: this compound inhibits both the PKC and PKA signaling pathways.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow to dissect on-target vs. off-target effects.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay to Determine IC50
This protocol provides a general method to measure the inhibitory potency of this compound against a specific kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified kinase of interest
-
Specific substrate peptide for the kinase
-
This compound stock solution (in DMSO)
-
[γ-33P]ATP or [γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
DTT (Dithiothreitol)
-
ATP solution (non-radioactive)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%) for washes
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution into the kinase reaction buffer. The final concentration in the assay should range from sub-nanomolar to micromolar. Include a DMSO-only control (vehicle control).
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, DTT, substrate peptide, and the desired concentration of MgCl2.
-
Set Up Reactions: In a 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well.
-
Add Kinase: Add 20 µL of the recombinant kinase (diluted in reaction buffer) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding 20 µL of the ATP mix. This mix should contain both non-radioactive ATP (at the Km concentration for the kinase, e.g., 10 µM) and a spike of [γ-33P]ATP.
-
Incubate: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C. Ensure the reaction is within the linear range, which should be determined in preliminary experiments.
-
Stop Reaction: Stop the reaction by spotting 40 µL of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure Radioactivity: Air dry the paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Western Blot to Validate Target Engagement
This protocol determines if this compound inhibits a specific kinase pathway within intact cells by measuring the phosphorylation of a downstream substrate.
Objective: To assess the phosphorylation status of a known substrate of a this compound-targeted kinase (e.g., CREB for PKA) in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Pathway activator (e.g., Forskolin to activate PKA)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate Pathway: After pre-treatment, stimulate the cells with an appropriate agonist (e.g., Forskolin for 30 minutes) to activate the kinase pathway of interest. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples and load them onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL reagent, and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for the total substrate protein and then for a loading control like β-actin.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-substrate to total substrate in this compound-treated cells indicates successful target engagement and inhibition within the cellular environment.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gram-Level Production of this compound through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pamgene.com [pamgene.com]
- 12. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Refining Experimental Conditions for Balanol-Induced Apoptosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Balanol to induce apoptosis. The information is tailored for scientists in drug development and related fields to refine their experimental conditions and overcome common challenges.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a fungal metabolite that acts as a potent, ATP-competitive inhibitor of serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3][4] By inhibiting these kinases, this compound disrupts signaling pathways that are crucial for cell survival, leading to the induction of apoptosis. Recent studies have also identified this compound as a potential inhibitor of p21-activated kinase 1 (PAK1), which can also trigger apoptosis and autophagy in cancer cells.[5]
Q2: Which apoptosis assays are most suitable for studying the effects of this compound?
A2: The choice of assay depends on the specific stage of apoptosis you wish to investigate. A multi-assay approach is often recommended for comprehensive analysis.
-
Annexin V Assay: Ideal for detecting early-stage apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[6][7][8][9]
-
Caspase-3 Activity Assay: Measures the activity of the key executioner caspase-3, which is activated mid-to-late stage in the apoptotic cascade.[10][11][12][13][14]
-
MTT Assay: This is a cell viability assay, not a direct apoptosis assay. It measures the metabolic activity of cells, which correlates with the number of viable cells.[15][16][17][18] It is useful for assessing the overall cytotoxic effect of this compound.
Q3: What is a typical concentration range and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically through dose-response and time-course experiments. The following table provides a general starting point based on typical kinase inhibition assays.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 nM - 10 µM | Start with a broad range and narrow down based on initial results. |
| Incubation Time | 6 - 72 hours | Shorter times may be sufficient for early apoptotic events (e.g., Annexin V), while longer times may be needed for later events (e.g., significant cell death in an MTT assay). |
Troubleshooting Guide
Issue 1: High background apoptosis in negative control for Annexin V assay.
-
Possible Cause: Mechanical stress during cell handling, especially with adherent cells. Trypsinization can damage cell membranes, leading to false positives.[9][19] Over-centrifugation can also induce apoptosis.
-
Solution:
Issue 2: No significant increase in apoptosis after this compound treatment.
-
Possible Cause:
-
The concentration of this compound may be too low or the incubation time too short.
-
The cell line may be resistant to this compound-induced apoptosis.
-
Apoptotic cells may have detached and been lost during media changes or washing steps.[20]
-
-
Solution:
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Conduct a time-course experiment to identify the optimal treatment duration.
-
When working with adherent cells, always collect the supernatant, which may contain detached apoptotic cells, and combine it with the adherent cell population for analysis.[7]
-
Consider using a different cell line to test the efficacy of your this compound stock.
-
Issue 3: Inconsistent results in the MTT assay.
-
Possible Cause:
-
Solution:
-
Ensure complete solubilization of the formazan product by gentle shaking or pipetting.[21]
-
After the initial treatment period with this compound in complete medium, replace it with serum-free medium containing the MTT reagent.
-
Use calibrated pipettes and ensure consistent pipetting technique across all wells.
-
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time. Include a vehicle-only control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (which contains apoptotic cells that have detached). Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent. Combine the detached cells with the cells from the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 400-600 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[6]
-
Propidium Iodide (PI) Staining: Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a colorimetric assay to measure the activity of caspase-3.
-
Cell Lysate Preparation:
-
Induce apoptosis by treating cells with this compound.
-
Collect both floating and adherent cells.
-
Lyse the cells in a chilled cell lysis buffer on ice for 10-20 minutes.[13][14]
-
Centrifuge the lysate at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[13]
-
Collect the supernatant, which is the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).[11]
-
Include a negative control (lysate from untreated cells) and a positive control (if available in the kit).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.[11][13]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[11][13] The absorbance is proportional to the caspase-3 activity.
MTT Cell Viability Assay
This protocol provides a method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16][18]
-
Solubilization: After incubation, add a solubilization solution (e.g., SDS-HCl or isopropanol with HCl) to dissolve the formazan crystals.[17][21]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength between 550 and 600 nm.[15][18]
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis assays.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mpbio.com [mpbio.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Variability in Balanol Structure-Activity Relationship (SAR) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Balanol structure-activity relationship (SAR) studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound SAR experiments, providing potential causes and recommended solutions to enhance data reproducibility and reliability.
Troubleshooting Inconsistent IC50 Values
Question: We are observing significant variability in our IC50 values for the same this compound analog across different experimental runs. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can stem from several factors. A systematic approach to troubleshooting is essential for identifying the source of variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution |
| Compound Purity and Integrity | Verify Compound Purity: Use high-resolution analytical techniques like HPLC and NMR to confirm the purity of each synthesized analog. Impurities can interfere with the assay. Assess Stereochemical Purity: this compound's activity is highly stereospecific. The natural (-)-enantiomer is significantly more potent. Confirm the enantiomeric excess (e.e.) of your chiral separations.[1] Check for Degradation: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the stability of your this compound analogs.[2][3] Analyze samples by LC-MS to identify potential degradation products. |
| Assay Conditions | Standardize ATP Concentration: this compound is an ATP-competitive inhibitor.[4][5] Variations in ATP concentration will directly impact the apparent IC50. Use a consistent ATP concentration, ideally at or near the Km for the specific kinase. Optimize Enzyme Concentration: Use the lowest enzyme concentration that provides a robust signal-to-background ratio to minimize the potential for autophosphorylation and other non-linear effects.[6] Control Buffer Composition: Ensure consistent pH, ionic strength, and concentrations of additives like DTT and BSA. DTT can reduce disulfide bonds in proteins, and its concentration can affect enzyme stability and activity.[7][8] BSA is often used to prevent non-specific binding, but batch-to-batch variability can be a factor. |
| Data Analysis | Consistent Data Normalization: Always include appropriate positive and negative controls (e.g., no inhibitor and a known potent inhibitor) on each plate for proper data normalization. Standardize Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic fit) for IC50 determination. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.[9] Handle Outliers Systematically: Establish clear criteria for identifying and handling outlier data points. |
Addressing Variability in Chemical Synthesis and Purification
Question: We suspect that variability in our synthetic and purification procedures for this compound analogs is contributing to inconsistent SAR data. What are the best practices to minimize this?
Answer:
The multi-step synthesis of this compound and its analogs presents numerous opportunities for the introduction of variability. Rigorous control over the synthetic and purification processes is paramount for obtaining reliable SAR data.
Best Practices for Synthesis and Purification:
| Practice | Detailed Recommendation |
| Stereoselective Synthesis | Employ well-established and validated stereoselective synthetic routes for the hexahydroazepine core of this compound to ensure high enantiomeric excess.[10][11] Monitor the stereochemical purity at key synthetic steps using chiral chromatography or NMR with chiral shift reagents. |
| Consistent Reaction Conditions | Meticulously control reaction parameters such as temperature, reaction time, stoichiometry of reagents, and solvent purity for each synthetic step. Small deviations can lead to the formation of different side products. |
| Thorough Purification | Utilize robust purification techniques, such as flash chromatography followed by preparative HPLC, to isolate the desired analog with high purity. |
| Comprehensive Characterization | Characterize each final compound thoroughly using a panel of analytical methods, including high-resolution mass spectrometry (HRMS), 1H and 13C NMR, and HPLC, to confirm its identity and purity. |
Understanding the Impact of Assay Technology
Question: We are considering switching from a radiometric to a fluorescence-based kinase assay for our this compound SAR studies. What are the potential implications for our results?
Answer:
The choice of kinase assay technology can significantly influence the experimental outcome. While radiometric assays are often considered the "gold standard" due to their direct measurement of phosphate incorporation, fluorescence-based assays offer advantages in terms of safety and throughput.[12][13][14]
Comparison of Assay Technologies:
| Assay Type | Advantages | Potential Sources of Variability/Disadvantages |
| Radiometric ([γ-32P]-ATP) | Direct measurement of phosphorylation, high sensitivity, and low background.[12][13][14] | Requires handling of radioactive materials, generates radioactive waste, and is lower throughput. |
| Fluorescence/Luminescence | Non-radioactive, high-throughput, and amenable to automation. | Susceptible to interference from fluorescent/colored compounds, and indirect measurement can be affected by inhibitors of coupling enzymes (e.g., luciferase). |
Recommendation: If switching assay technologies, it is crucial to validate the new assay against the old one using a set of standard compounds, including this compound itself and a few key analogs. This will help to ensure that the rank order of potency is maintained and to establish a correlation between the data generated by the two methods.
II. Experimental Protocols
Radiometric Protein Kinase C (PKC) Inhibition Assay
This protocol describes a standard method for determining the IC50 of this compound analogs against PKC using a radiometric assay with [γ-32P]-ATP.
Materials:
-
Purified PKC isozyme
-
This compound analogs dissolved in DMSO
-
Substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-32P]-ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Assay Mix: Prepare a master mix containing assay buffer, PS/DAG vesicles, substrate peptide, and [γ-32P]-ATP.
-
Compound Dilution: Perform serial dilutions of the this compound analogs in DMSO, followed by a further dilution in assay buffer.
-
Initiate Kinase Reaction: Add the diluted compounds to the assay plate, followed by the addition of the PKC enzyme to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a quench buffer (e.g., 75 mM phosphoric acid) and spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with wash buffer to remove unincorporated [γ-32P]-ATP.
-
Quantification: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a non-linear regression analysis.
Stereoselective Synthesis of a this compound Analog (Hexahydroazepine Core)
This protocol provides a general workflow for the stereoselective synthesis of the hexahydroazepine core, a key component of this compound. Specific reagents and conditions will vary depending on the desired analog.
General Workflow:
-
Starting Material: Begin with a suitable chiral starting material, such as a protected amino acid or a chiral epoxide.
-
Ring-Closing Metathesis (RCM): A common strategy involves the use of a ring-closing metathesis reaction to form the seven-membered azepane ring.[11]
-
Stereocontrol: Maintain stereochemical integrity throughout the synthetic sequence by using stereoselective reactions and appropriate protecting group strategies.
-
Purification: Purify the intermediates at each step using column chromatography to ensure high purity.
-
Final Deprotection and Coupling: In the final steps, remove the protecting groups and couple the hexahydroazepine core with the benzophenone moiety to yield the final this compound analog.
-
Chiral Resolution (if necessary): If a racemic mixture is obtained, perform chiral resolution using techniques such as chiral HPLC or diastereomeric salt formation.
III. Visualizations
This compound SAR Study Experimental Workflow
Caption: A typical experimental workflow for this compound SAR studies.
Simplified PKC/PKA Signaling Pathway
Caption: Simplified signaling pathways of PKC and PKA inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A change in the pathway of dithiothreitol-induced aggregation of bovine serum albumin in the presence of polyamines and arginine [agris.fao.org]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. researchgate.net [researchgate.net]
Optimizing Balanol Treatment Duration in Cancer Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of Balanol in cancer cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a potent, naturally occurring inhibitor of serine/threonine kinases, specifically Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of these kinases with high affinity.[1] By blocking the activity of PKC and PKA, this compound can disrupt signaling pathways involved in cancer cell proliferation and survival. Recent studies also suggest that this compound can inhibit p21-activated kinase 1 (PAK1), which plays a central role in many oncogenic signaling networks, leading to the induction of apoptosis and autophagy in cancer cells.[2][3]
Q2: What is a typical starting point for this compound treatment duration in a cell viability assay?
A2: Based on in-vitro studies, a 24-hour treatment period is a common initial time point for assessing the cytotoxic effects of this compound.[2] However, the optimal duration can vary significantly depending on the cell line and the specific biological question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific model.
Q3: How does treatment duration affect the IC50 value of this compound?
A3: The half-maximal inhibitory concentration (IC50) value, a measure of a drug's potency, is highly dependent on the treatment duration.[4] Generally, a longer exposure to this compound is expected to result in a lower IC50 value, as the compound has more time to exert its cytotoxic effects. It is crucial to maintain a consistent treatment duration when comparing the potency of this compound across different experiments or cell lines.
Q4: Should I use a metabolic assay (like MTT) or an apoptosis assay (like Caspase-Glo) to determine the optimal treatment time?
A4: The choice of assay depends on the specific research question.
-
Metabolic assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[5] They are useful for determining the overall effect of this compound on cell health over time.
-
Apoptosis assays (e.g., Caspase-Glo 3/7, Annexin V staining): These assays specifically measure markers of programmed cell death (apoptosis). The Caspase-Glo 3/7 assay, for instance, measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2][3] If you are investigating whether this compound induces apoptosis, these assays are more direct.
For a comprehensive understanding, it is often beneficial to use both types of assays in parallel. For example, a decrease in metabolic activity observed in an MTT assay can be correlated with an increase in caspase activity to confirm that the loss of viability is due to apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Pipetting errors during reagent addition. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and be consistent with your technique. |
| No significant decrease in cell viability, even at high this compound concentrations and long incubation times. | 1. The cell line may be resistant to this compound.2. This compound may have degraded.3. Incorrect assay procedure. | 1. Consider using a different cancer cell line known to be sensitive to PKC/PKA inhibitors. Include a positive control compound known to induce cell death in your chosen cell line.2. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.3. Review the assay protocol carefully. Ensure correct incubation times and reagent volumes. |
| Unexpected increase in cell viability at certain this compound concentrations. | 1. Compound precipitation at high concentrations.2. Interference of this compound with the assay chemistry. | 1. Visually inspect the wells for any precipitate. If observed, consider lowering the maximum concentration.2. Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions that may produce a signal. |
| Discrepancy between MTT and apoptosis assay results (e.g., decreased viability in MTT but no increase in caspase activity). | 1. This compound may be causing cell cycle arrest or senescence rather than apoptosis at the tested time point.2. The timing of the apoptosis assay may be suboptimal. | 1. Consider performing a cell cycle analysis (e.g., by flow cytometry) to investigate this possibility.2. Apoptosis is a dynamic process. Perform a time-course experiment for the apoptosis assay (e.g., 12, 24, 48 hours) to capture the peak of caspase activity. |
Quantitative Data Summary
The following tables summarize the time-dependent effect of this compound on the viability of the SW480 human colorectal cancer cell line.
Table 1: Effect of this compound on SW480 Cell Viability (MTT Assay)
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| 24 hours | 4 | ~85% |
| 8 | ~70% | |
| 16 | ~50% | |
| 48 hours | 4 | ~75% |
| 8 | ~55% | |
| 16 | ~30% | |
| 72 hours | 4 | ~60% |
| 8 | ~40% | |
| 16 | ~20% |
Data is estimated from graphical representations in Liu et al. (2023) and is for illustrative purposes.[2]
Table 2: Induction of Apoptosis by this compound in SW480 Cells (24-hour treatment)
| This compound Concentration (µM) | Apoptotic Cells (%) (Annexin-V/PI Staining) |
| 0 (Control) | ~5% |
| 4 | ~15% |
| 8 | ~25% |
| 16 | ~40% |
Data is estimated from graphical representations in Liu et al. (2023) and is for illustrative purposes.[2]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Caspase-Glo® 3/7 Assay
This protocol is based on the manufacturer's instructions for the Caspase-Glo® 3/7 Assay.[2][9][10]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: General workflow for assessing this compound's effect on cell viability.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. synentec.com [synentec.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response of inhaled drugs in asthma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]
- 8. Effects of Volatile Anesthetics on Proliferation and Viability of SW480 Colon Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neoalbaconol induces energy depletion and multiple cell death in cancer cells by targeting PDK1-PI3-K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Profiles of Balanol and Staurosporine on PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of two well-known protein kinase C (PKC) inhibitors, Balanol and staurosporine. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, based on potency and isoform selectivity. All quantitative data is supported by experimental findings from peer-reviewed literature.
Inhibitory Profile Comparison
This compound and staurosporine are both potent inhibitors of protein kinase C (PKC) isoforms, but they exhibit different selectivity profiles. Staurosporine is a broad-spectrum kinase inhibitor, potently inhibiting a wide range of kinases, including multiple PKC isoforms, with low nanomolar efficacy. This compound also demonstrates potent inhibition of several PKC isoforms, but with some notable differences in its selectivity pattern, particularly its weaker activity against the atypical PKCζ isoform.
Data Presentation: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and staurosporine against a panel of PKC isoforms. Lower IC50 values indicate greater potency.
| PKC Isoform | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PKCα | 4 - 9 | 2 |
| PKCβI | 4 - 9 | - |
| PKCβII | 4 - 9 | - |
| PKCγ | 4 - 9 | 5 |
| PKCδ | 4 - 9 | 20 |
| PKCε | 4 - 9 | 73 |
| PKCη | 4 - 9 | 4 |
| PKCζ | 150 | 1086 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 range for this compound against conventional and novel PKC isoforms is reported as 4-9 nM[1].
Experimental Protocols
The determination of IC50 values for kinase inhibitors typically involves in vitro kinase assays. Below is a generalized protocol for a radiometric protein kinase C inhibition assay.
Protocol: In Vitro PKC Inhibition Assay (Radiometric)
1. Reagents and Buffers:
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
PKC Enzyme: Purified, recombinant human PKC isoforms.
-
Substrate: A specific peptide substrate for PKC (e.g., myelin basic protein or a synthetic peptide).
-
Cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) for conventional and novel PKC isoforms.
-
[γ-³²P]ATP: Radiolabeled ATP.
-
Inhibitors: this compound and staurosporine dissolved in DMSO.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
2. Assay Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKC enzyme, substrate, and cofactors.
-
Add varying concentrations of the inhibitor (this compound or staurosporine) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for the activation of conventional and novel Protein Kinase C (PKC) isoforms.
Caption: PKC Signaling Pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for determining the inhibitory profile of a compound against PKC isoforms.
Caption: PKC Inhibition Assay Workflow.
References
Balanol vs. Gö 6976: A Comparative Guide to Protein Kinase C Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase C (PKC) inhibitor is a critical decision in experimental design. This guide provides a comprehensive comparison of two widely used PKC inhibitors, Balanol and Gö 6976, focusing on their inhibitory profiles, mechanisms of action, and the experimental protocols for their evaluation.
This compound, a natural product derived from the fungus Verticillium balanoides, and Gö 6976, a synthetic indolocarbazole, are both potent, ATP-competitive inhibitors of Protein Kinase C.[1] However, their selectivity and potency against different PKC isozymes vary, making them suitable for different research applications. This guide aims to provide a clear, data-driven comparison to aid in the selection of the appropriate inhibitor.
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and Gö 6976 against a panel of Protein Kinase C isozymes is summarized below. The data are presented as IC50 values (in nM), representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| PKC Isozyme | This compound IC50 (nM) | Gö 6976 IC50 (nM) |
| Conventional | ||
| PKCα | 4 - 9 | 2.3 |
| PKCβI | 4 - 9 | 6.2 |
| PKCβII | 4 - 9 | > 1000 |
| PKCγ | 4 - 9 | > 3000 |
| Novel | ||
| PKCδ | 4 - 9 | > 3000 |
| PKCε | 4 - 9 | > 3000 |
| PKCη | 4 - 9 | > 3000 |
| Atypical | ||
| PKCζ | 150 | > 3000 |
Note: The IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Mechanism of Action
Both this compound and Gö 6976 function as ATP-competitive inhibitors, binding to the ATP-binding site within the catalytic domain of PKC. This binding prevents the phosphorylation of PKC substrates, thereby inhibiting the downstream signaling cascade. While both are potent inhibitors, their selectivity profiles differ significantly. This compound exhibits broad-spectrum inhibition against most conventional and novel PKC isozymes with high potency. In contrast, Gö 6976 is highly selective for the conventional PKC isozymes, particularly PKCα and PKCβI, with significantly lower activity against novel and atypical isozymes.
Experimental Protocols
The following is a representative protocol for a Protein Kinase C (PKC) inhibition assay, designed to determine the IC50 values of inhibitors like this compound and Gö 6976.
Objective: To measure the in vitro inhibitory activity of this compound and Gö 6976 against specific PKC isozymes.
Materials:
-
Purified recombinant human PKC isozymes
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)
-
ATP (Adenosine triphosphate)
-
Inhibitors: this compound and Gö 6976
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
96-well microplates
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent kinase activity assay kit)
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer to create a range of concentrations for IC50 determination.
-
Prepare a reaction mixture containing the PKC substrate, activators (PS and DAG), and assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Protocol:
-
Add a fixed amount of the purified PKC isozyme to each well of the 96-well plate.
-
Add the serially diluted inhibitors (this compound or Gö 6976) or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method. This can be achieved through various techniques, including:
-
ELISA-based methods: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Fluorescence-based assays: Employing a fluorescent probe that binds to either the phosphorylated substrate or the remaining ATP.
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Plot the percentage of PKC inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizing the Molecular Landscape
To better understand the context of PKC inhibition, the following diagrams illustrate the PKC signaling pathway and a general workflow for comparing PKC inhibitors.
References
Validating the On-Target Effects of Balanol in a Cellular Context: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Balanol, a potent natural kinase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor validation and characterization.
Introduction to this compound
This compound, a metabolite produced by the fungus Verticillium balanoides, is a potent inhibitor of serine/threonine kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor, binding to the catalytic domain of these kinases with an affinity significantly higher than that of ATP itself.[1][3] This strong binding, primarily driven by nonpolar interactions, effectively blocks the kinase's ability to transfer phosphate groups to its substrates, thereby inhibiting downstream signaling pathways.[1] While initially thought to be a broad-spectrum inhibitor due to the conserved nature of the ATP-binding site, studies have shown that this compound exhibits a degree of selectivity, with varying affinities for different kinases.[1][3]
Comparison with a Classic Alternative: Staurosporine
Staurosporine is another well-known, potent, and broad-spectrum kinase inhibitor often used as a reference compound in kinase research.[1][4] While both this compound and Staurosporine inhibit a wide range of kinases, their selectivity profiles and mechanisms can differ, making a comparison valuable for experimental design.
A logical comparison between this compound and Staurosporine highlights their key attributes.
The following table summarizes the reported inhibitory constants (Ki) of this compound against key kinases, providing a quantitative basis for comparison.
| Kinase Target | This compound Ki (nM) | Staurosporine Ki (nM) |
| PKA (cAMP-dependent protein kinase) | 1.6 - 4.9 | ~7 |
| PKCα (Protein Kinase C alpha) | 4.2 | ~2.7 |
| PKG (cGMP-dependent protein kinase) | 1.6 - 6.4 | ~8.5 |
| MAPK/Erk1 | > 1000 | ~20 |
| CDK2 (Cyclin-dependent kinase 2) | 742 | ~3 |
| Data compiled from multiple sources indicating typical reported values. Actual values can vary based on assay conditions. |
Validating On-Target Effects in a Cellular Context
Confirming that a compound's observed cellular effect is due to the inhibition of its intended target is a critical step in drug development.[5][6] This involves a multi-faceted approach combining target engagement, downstream pathway analysis, and phenotypic observation.
The signaling pathway for PKA and PKC provides a clear framework for designing validation experiments.
A typical experimental workflow for validating target engagement involves treating cells, applying a method to measure target binding, and analyzing the data.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline key experiments for validating this compound's on-target effects.
CETSA measures the thermal stabilization of a target protein upon ligand binding.[7][8] Increased thermal stability in the presence of this compound indicates direct binding to the target kinase in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa or Jurkat) to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PKA or PKC in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A rightward shift in the melting curve indicates thermal stabilization and therefore, target engagement.
This assay provides functional evidence of target inhibition by measuring the phosphorylation status of a known downstream substrate of PKA or PKC.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach desired confluency, serum-starve them if necessary. Treat with a dose-response of this compound for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the relevant pathway to activate PKA (e.g., with Forskolin) or PKC (e.g., with Phorbol 12-myristate 13-acetate - PMA).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of a known PKA substrate (e.g., phospho-CREB) or PKC substrate (e.g., phospho-MARCKS).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Re-probe the membrane for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) for normalization. Quantify band intensities to determine the reduction in substrate phosphorylation as a function of this compound concentration.
To understand the broader effects of this compound and distinguish on-target from off-target effects, its selectivity should be profiled against a large panel of kinases.[9][10][11]
Methodology:
-
Assay Choice: This is typically performed as a service by specialized companies. Methods include radiometric assays, fluorescence-based assays, or binding assays (e.g., KINOMEscan™).
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The compound is tested at one or two concentrations (e.g., 100 nM and 1 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The results are provided as percent inhibition for each kinase. Hits (kinases inhibited above a certain threshold, e.g., >70%) are often followed up with full IC50 curve determinations.
-
Interpretation: The data reveals the selectivity profile of this compound, identifying its primary targets (PKA, PKC) and any potential off-targets that could contribute to the observed cellular phenotype. This is crucial for interpreting cellular data and distinguishing it from less selective compounds like Staurosporine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine is a potent activator of neuronal, glial, and "CNS stem cell-like" neurosphere differentiation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target validation & engagement - Inoviem [inoviem.com]
- 6. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 7. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Selectivity: A Comparative Guide to the Structure-Activity Relationships of Novel Balanol Analogs
For researchers, scientists, and drug development professionals, the fungal metabolite Balanol serves as a compelling scaffold for the design of potent protein kinase inhibitors. This guide provides a comparative analysis of novel this compound analogs, summarizing their structure-activity relationships (SAR), detailing experimental protocols for their evaluation, and visualizing the underlying mechanisms and workflows. This compound is a potent, ATP-competitive inhibitor of both Protein Kinase C (PKC) and Protein Kinase A (PKA), serine/threonine kinases implicated in a multitude of cellular processes, including cancer.[1] The primary challenge in the development of this compound-based therapeutics lies in achieving selectivity for PKC over PKA to minimize off-target effects.
This guide explores the impact of systematic structural modifications on the inhibitory activity and selectivity of this compound analogs, offering a valuable resource for the rational design of next-generation kinase inhibitors.
Comparative Analysis of this compound Analog Activity
The inhibitory potency of this compound analogs against PKC and PKA is a critical determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory concentrations (IC50) for a series of representative this compound analogs, highlighting the impact of structural modifications on their activity and selectivity. The data reveals key trends, such as the importance of the perhydroazepine and 4-hydroxybenzamido moieties in modulating potency and selectivity.[2][3][4] Acyclic analogs, for instance, have demonstrated high selectivity for PKC over PKA.[3]
| Analog/Modification | Structure | IC50 PKCα (nM) | IC50 PKA (nM) | Selectivity Index (PKA/PKCα) |
| This compound | (Natural Product) | 5 | 10 | 2 |
| Analog 1 | Perhydroazepine replaced with Piperidine | 25 | 100 | 4 |
| Analog 2 | Perhydroazepine replaced with Pyrrolidine | 10 | 50 | 5 |
| Analog 3 | Acyclic linker replacing Perhydroazepine | 15 | 1500 | 100 |
| Analog 4 | 4-Hydroxyphenyl replaced with Phenyl | 50 | 75 | 1.5 |
| Analog 5 | Amide linker replaced with Sulfonamide | 80 | 120 | 1.5 |
Note: The IC50 values presented are representative and intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
The determination of the inhibitory activity of this compound analogs is typically achieved through in vitro kinase assays. The following is a detailed methodology for a standard Protein Kinase C (PKC) inhibition assay.
In Vitro Protein Kinase C (PKCα) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a PKC isoform, in this case, PKCα.
Materials:
-
Recombinant human PKCα enzyme
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
Adenosine-5'-triphosphate (ATP), [γ-32P]ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
96-well filter plates (e.g., phosphocellulose)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
This compound analog test compounds
Procedure:
-
Compound Preparation: Dissolve the this compound analog test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the following components (in order of addition):
-
Assay Buffer
-
PKC substrate peptide
-
PS/DAG liposomes (for PKC activation)
-
Test compound dilution or vehicle control (for determining 0% and 100% inhibition)
-
Recombinant PKCα enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 30% acetic acid) or by spotting the reaction mixture onto the phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well.
-
Data Acquisition: Measure the amount of incorporated radiolabel in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the context of SAR studies on this compound analogs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and protein kinase C inhibitory activities of this compound analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of this compound analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balanol and Other Natural Product Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Balanol, a potent natural product kinase inhibitor, with other well-characterized natural kinase inhibitors, namely Staurosporine and K252a. The information is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel kinase inhibitors.
Introduction to this compound and Kinase Inhibition
This compound is a fungal metabolite originally isolated from Verticillium balanoides.[1] It is a potent, ATP-competitive inhibitor of serine/threonine kinases, with particularly strong activity against Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3] The overactivation of these kinases is implicated in a variety of diseases, including cancer, making them important therapeutic targets.[1][4] this compound's unique chemical structure, consisting of a benzophenone, a hexahydroazepane, and a 4-hydroxy benzoyl moiety, allows it to bind with high affinity to the ATP-binding site of these kinases.[1]
This guide will compare the inhibitory activity of this compound against that of Staurosporine and K252a, two other widely studied natural product kinase inhibitors. Staurosporine, an indolocarbazole alkaloid, is known for its broad-spectrum kinase inhibitory activity.[5] K252a, a staurosporine analog, also exhibits potent inhibition of a range of kinases.[6][7]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound, Staurosporine, and K252a against key protein kinases is summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency. Lower values indicate greater potency.
| Kinase | This compound (IC50/Ki) | Staurosporine (IC50) | K252a (IC50/Ki) |
| Protein Kinase A (PKA) | Ki: 1.6–6.4 nM[1] | 8 nM[5], 15 nM[8], 7 nM[9] | 140 nM[7], 18-25 nM[10] |
| Protein Kinase C (PKC) | Ki: 1.6–6.4 nM[1] | 3 nM[5], 6 nM[8], 0.7 nM[9], 2.7 nM[11] | 470 nM[7], 32.9 nM[12], 18-25 nM[10] |
| cGMP-dependent protein kinase (PKG) | Ki: 1.6–6.4 nM[1] | 8.5 nM[9] | 18-25 nM[10] |
| Ca2+/calmodulin-dependent kinase II (CaMKII) | Ki: 30 – 742 nM[1] | 20 nM[11] | 270 nM[7], Ki: 1.8 nM[10] |
| Phosphorylase Kinase | - | 3 nM[8] | 1.7 nM[7] |
| p60v-src | - | 6 nM[5] | - |
| c-Fgr | - | 2 nM[8] | - |
| Trk Tyrosine Kinase | - | - | 3 nM[7][13] |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of compounds like this compound. Below are detailed methodologies for two common types of in vitro kinase assays.
Radiometric Kinase Assay for IC50 Determination
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide or protein.
Materials:
-
Purified recombinant kinase (e.g., PKA, PKC)
-
Kinase-specific substrate peptide or protein (e.g., histone H1 for PKC)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
10 mM ATP solution
-
Inhibitor stock solutions (e.g., in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound, Staurosporine) or DMSO (as a control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ELISA-Based Kinase Assay for IC50 Determination
This non-radioactive method utilizes specific antibodies to detect the phosphorylated substrate.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Streptavidin-coated microtiter plates
-
Kinase reaction buffer
-
ATP solution
-
Inhibitor stock solutions
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the streptavidin-coated microtiter plate with the biotinylated substrate peptide and wash to remove any unbound peptide.
-
Prepare the kinase reaction mixture containing the kinase and kinase reaction buffer.
-
Add varying concentrations of the inhibitor or DMSO to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and wash the wells to remove the kinase and ATP.
-
Add the phospho-specific primary antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove any unbound primary antibody.
-
Add the HRP-conjugated secondary antibody to each well and incubate.
-
Wash the wells to remove any unbound secondary antibody.
-
Add the TMB substrate to each well and incubate until a color develops.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value as described in the radiometric assay protocol.
Signaling Pathways and Inhibition Mechanisms
This compound, Staurosporine, and K252a primarily exert their effects by inhibiting PKA and PKC, which are central components of major signaling pathways that regulate a multitude of cellular processes.
Protein Kinase A (PKA) Signaling Pathway
PKA is a cAMP-dependent protein kinase that plays a crucial role in signal transduction downstream of G protein-coupled receptors (GPCRs). The activation of PKA leads to the phosphorylation of numerous downstream targets, regulating processes such as gene expression, metabolism, and cell growth.
Caption: PKA signaling pathway and points of inhibition.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of protein kinases that are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions (Ca²⁺). PKC isoforms are involved in diverse cellular functions, including cell proliferation, differentiation, and apoptosis.
Caption: PKC signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the in vitro profiling of kinase inhibitors.
Caption: Workflow for kinase inhibitor profiling.
Conclusion
This compound is a highly potent natural product inhibitor of PKA and PKC, with inhibitory activity comparable to or, in some cases, greater than that of the well-known broad-spectrum inhibitor Staurosporine. The data presented in this guide highlights the potential of this compound as a valuable tool for studying PKA and PKC signaling and as a lead compound for the development of more selective kinase inhibitors. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of these natural products.
References
- 1. assayquant.com [assayquant.com]
- 2. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 13. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Assessing the Specificity of Balanol Analogs Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent ATP-competitive inhibitor of protein kinase A (PKA) and protein kinase C (PKC).[1][2][3] Its unique chemical structure has inspired the development of numerous analogs with the aim of improving potency and, crucially, selectivity for specific kinase targets.[1] This guide provides a comparative analysis of the specificity of key this compound analogs against a panel of protein kinases, supported by experimental data and detailed methodologies.
Kinase Inhibitory Profile of this compound and Select Analogs
The following table summarizes the inhibitory activity (IC50 values) of this compound and some of its synthetic analogs against PKA and various PKC isozymes. The data highlights the successful development of analogs with significantly improved selectivity for PKC over PKA.
| Compound | PKA (IC50, nM) | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKCδ (IC50, nM) | PKCε (IC50, nM) | PKCη (IC50, nM) | Selectivity (PKA/PKCα) |
| This compound | 4 | 3 | 4 | 5 | 3 | - | - | - | ~1.3 |
| Acyclic Analog 6b | >10,000 | 180 | 120 | 140 | 150 | 250 | 300 | 280 | >55 |
| Acyclic Analog 21b | >10,000 | 250 | 180 | 200 | 220 | 350 | 400 | 380 | >40 |
Data compiled from publicly available research.[4] Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.
Notably, acyclic this compound analogs, such as compounds 6b and 21b , have demonstrated high selectivity for PKC isozymes over PKA.[4] These compounds were further tested against a broader panel of serine/threonine kinases and were found to be highly selective for PKC, indicating their potential as more targeted therapeutic agents.[4]
Experimental Protocols
The determination of kinase inhibition profiles is critical for assessing the specificity of compounds like this compound analogs. Below are detailed methodologies for two common in vitro kinase assays.
Radiolabeled ATP Kinase Assay
This traditional and robust method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution (unlabeled)
-
Test compounds (this compound analogs)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound (this compound analog) at various concentrations. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular non-radioactive alternative that offers high sensitivity and is amenable to high-throughput screening.
Materials:
-
Purified kinase of interest
-
Biotinylated kinase-specific substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
Kinase reaction buffer
-
ATP solution
-
Test compounds (this compound analogs)
-
TR-FRET compatible microplate reader
Procedure:
-
In a suitable microplate, add the kinase, biotinylated substrate, and the test compound at various concentrations to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate to allow for the formation of the immunocomplex.
-
Measure the TR-FRET signal using a compatible plate reader. The signal is generated when the europium-labeled antibody (donor) and the streptavidin-bound acceptor fluorophore are brought into close proximity upon binding to the phosphorylated biotinylated substrate.
-
Calculate the percentage of inhibition based on the TR-FRET signal and determine the IC50 values as described for the radiolabeled assay.
Visualizing Kinase Inhibition and Signaling Pathways
Experimental Workflow for Assessing Kinase Specificity
The following diagram illustrates a typical workflow for evaluating the specificity of kinase inhibitors like this compound analogs.
Caption: Workflow for kinase inhibitor specificity profiling.
Mechanism of ATP-Competitive Inhibition by this compound
This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase catalytic domain. This diagram illustrates this competitive mechanism.
Caption: ATP-competitive inhibition by this compound.
Simplified PKA and PKC Signaling Pathways
The following diagrams provide a simplified overview of the activation pathways for PKA and PKC, the primary targets of this compound and its analogs.
PKA Signaling Pathway
Caption: Simplified PKA activation pathway.
PKC Signaling Pathway
Caption: Simplified conventional PKC activation pathway.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
- 4. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Balanol's Inhibitory Activity: A Comparative Guide to Different Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay formats for evaluating the inhibitory activity of Balanol, a potent natural product inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). Understanding the nuances of these assay technologies is critical for accurate determination of inhibitor potency and for ensuring the cross-validation of experimental findings. This compound, an ATP-competitive inhibitor, serves as a key tool compound in kinase research, and robustly characterizing its activity is paramount for its use in drug discovery and chemical biology.[1][2]
Quantitative Comparison of this compound's Inhibitory Activity
| Target Kinase | Assay Format | Reported IC50 (nM) | Reference |
| Protein Kinase C (PKC) | Radiometric | 4 - 9 | [3][4] |
| (Hypothetical) TR-FRET | Expected in low nM range | ||
| (Hypothetical) ADP-Glo | Expected in low nM range | ||
| Protein Kinase A (PKA) | Radiometric | 4 - 6 | [1][2] |
| (Hypothetical) TR-FRET | Expected in low nM range | ||
| (Hypothetical) ADP-Glo | Expected in low nM range |
Note: The IC50 values for TR-FRET and ADP-Glo assays are presented as "expected" as direct published data for this compound using these specific assays was not identified. However, based on the principles of these assays and the known potency of this compound, the values are anticipated to be in a similar low nanomolar range to the radiometric assays.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following sections outline the methodologies for three common kinase assay formats used to determine the inhibitory activity of compounds like this compound.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.
Principle:
Caption: Radiometric assay principle for this compound inhibition.
Protocol for PKCα Inhibition:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 100 µM CaCl₂.
-
Enzyme and Substrate: Add recombinant human PKCα and a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that offer high sensitivity and are well-suited for high-throughput screening.
Principle:
Caption: TR-FRET assay principle for kinase inhibition.
Protocol for PKA Inhibition:
-
Kinase Reaction: In a suitable microplate, combine the PKA catalytic subunit, a fluorescein-labeled peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals and plot against the inhibitor concentration to determine the IC50.[5][6]
ADP-Glo™ Luminescence-Based Assay
The ADP-Glo™ assay is a universal, homogeneous, and highly sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle:
Caption: ADP-Glo™ assay workflow for kinase inhibition.
Protocol for PKC Isoform Inhibition:
-
Kinase Reaction: Set up the kinase reaction in a white, opaque microplate by combining the specific PKC isoform, its substrate, and ATP in the appropriate kinase buffer.
-
Inhibitor Addition: Dispense varying concentrations of this compound into the reaction wells.
-
Incubation: Incubate the plate at room temperature for the desired reaction time.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Determine the IC50 by plotting the luminescence against the this compound concentration.[7][8][9][10]
Signaling Pathways
This compound exerts its biological effects by inhibiting PKC and PKA, which are crucial nodes in numerous cellular signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Their activation is typically triggered by second messengers like diacylglycerol (DAG) and calcium.
Caption: Simplified PKC signaling pathway and this compound's point of inhibition.
Protein Kinase A (PKA) Signaling Pathway
PKA, also known as cAMP-dependent protein kinase, is a key effector of the second messenger cyclic AMP (cAMP). It regulates a multitude of cellular functions, including metabolism, gene transcription, and cell growth.
Caption: Simplified PKA signaling pathway and this compound's point of inhibition.
By utilizing a combination of these diverse assay formats, researchers can confidently and accurately characterize the inhibitory profile of this compound and other kinase inhibitors, leading to more robust and reliable data in the pursuit of novel therapeutics.
References
- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of this compound analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
Safety Operating Guide
Navigating the Disposal of Balanol: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Balanol, a potent fungal metabolite and protein kinase inhibitor, necessitates a cautious and compliant approach based on general principles of laboratory chemical waste management. This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper handling and disposal of this compound waste.
In the absence of explicit disposal protocols from regulatory bodies, this compound should be treated as a potentially hazardous chemical waste. The responsibility for proper disposal lies with the generator of the waste, who must adhere to local, state, and federal regulations. The following procedures are based on established best practices for laboratory chemical waste management and are intended to provide a framework for the safe disposal of this compound.
Key Chemical Properties for Disposal Consideration
While no specific quantitative data for the disposal of this compound is available, its known chemical properties should inform a conservative approach to waste management.
| Property | Value | Implication for Disposal |
| Molecular Formula | C28H26N2O10 | Organic compound, likely requires incineration by a licensed waste disposal facility. |
| Molecular Weight | 550.51 g/mol | High molecular weight organic compound. |
| Classification | Fungal Metabolite, Protein Kinase Inhibitor | Biologically active compound; should not be disposed of down the drain. May require specific handling as a bioactive or cytotoxic waste, depending on institutional policies. |
| Solubility | Not specified | Assume low water solubility. Avoid drain disposal. |
General Protocol for the Disposal of this compound Waste
The following is a step-by-step guide for the proper disposal of this compound and materials contaminated with it. This protocol is based on standard laboratory safety practices.
1. Waste Characterization and Segregation:
-
Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.
-
Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous trash.
2. Containerization:
-
Use appropriate waste containers: Collect solid this compound waste in a clearly labeled, leak-proof container with a secure lid. For liquid waste, use a compatible, shatter-resistant container.
-
Label containers clearly: The label should include the words "Hazardous Waste," the name "this compound," the approximate quantity, and the date of accumulation. Follow any specific labeling requirements of your institution.
3. Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA): This area should be under the control of the laboratory and away from general traffic.
-
Ensure secondary containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks or spills.
4. Arrange for Disposal:
-
Contact your institution's EHS office: Your EHS office is the primary resource for guidance on hazardous waste disposal. They will provide information on the proper procedures for your specific location and arrange for pickup by a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
